molecular formula C35H37NO8 B10819576 Regelidine

Regelidine

Cat. No.: B10819576
M. Wt: 599.7 g/mol
InChI Key: MZSHQEJWMYSZEP-OYUJOXQTSA-N
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Description

Regelidine is a sesquiterpene alkaloid that is isolated from the stem of Tripterygium regelii. It has a role as a plant metabolite. It is a sesquiterpene alkaloid, a benzoate ester, an organic heterotricyclic compound, an oxacycle, a bridged compound, a tertiary alcohol, a pyridine alkaloid and a dihydroagarofuran sesquiterpenoid. It is functionally related to a nicotinic acid.
(3R,5R,5aS,6S,9S,9aS,10R)-5,6-bis(benzoyloxy)-9-hydroxy-2,2,5a,9-tetramethyloctahydro-2H-3,9a-methano-1-benzoxepin-10-yl pyridine-3-carboxylate has been reported in Tripterygium wilfordii and Tripterygium regelii with data available.

Properties

Molecular Formula

C35H37NO8

Molecular Weight

599.7 g/mol

IUPAC Name

[(1S,2S,5S,6S,7R,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27-,28-,33+,34+,35+/m1/s1

InChI Key

MZSHQEJWMYSZEP-OYUJOXQTSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O

Canonical SMILES

CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C

Origin of Product

United States

Foundational & Exploratory

Radiprodil's Mechanism of Action in GRIN Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disorders related to mutations in the GRIN gene family, which encode for subunits of the N-methyl-D-aspartate (NMDA) receptor, represent a significant neurological burden with limited therapeutic options. A promising targeted therapy, Radiprodil, has emerged, demonstrating notable efficacy in preclinical and clinical settings, particularly for gain-of-function (GoF) mutations. This technical guide provides an in-depth exploration of Radiprodil's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. Radiprodil acts as a selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.[1][2][3] This targeted action allows for the dampening of excessive receptor activity characteristic of GRIN GoF mutations, leading to a reduction in neuronal hyperexcitability and associated symptoms, most notably seizures.

Introduction to GRIN Disorders and the NMDA Receptor

GRIN disorders are a group of rare, severe neurodevelopmental conditions caused by mutations in the genes encoding the subunits of the NMDA receptor.[4] These receptors are critical for excitatory synaptic transmission, plasticity, learning, and memory.[5] NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). Mutations in GRIN genes can lead to either a gain-of-function (GoF), resulting in excessive receptor activity, or a loss-of-function (LoF), causing reduced receptor activity. GoF mutations are frequently associated with severe epilepsy and encephalopathy.

Radiprodil: A Selective GluN2B Negative Allosteric Modulator

Radiprodil is an investigational drug that selectively binds to the GluN2B subunit of the NMDA receptor. Unlike competitive antagonists that block the glutamate (B1630785) binding site, Radiprodil is a negative allosteric modulator. This means it binds to a different site on the receptor, inducing a conformational change that reduces the channel's opening probability and ion flow without completely blocking it. This modulatory approach is hypothesized to normalize receptor function rather than causing a complete shutdown, potentially offering a better safety profile.

Mechanism of Action: How Radiprodil Modulates GluN2B in GRIN GoF Mutations

Radiprodil's therapeutic effect in GRIN GoF disorders stems from its ability to specifically temper the overactive GluN2B-containing NMDA receptors.

Structural Basis of Radiprodil's Action

Structural studies, including X-ray crystallography, have begun to elucidate the binding site of Radiprodil and other similar NAMs on the GluN2B subunit. These NAMs typically bind at the interface between the GluN1 and GluN2B ligand-binding domains (LBDs). This binding stabilizes the LBD in an apo (unbound) or closed state, which is less conducive to channel gating. This allosteric inhibition is mediated by a molecular switch within the binding pocket.

Signaling Pathway Modulation

The excessive calcium (Ca2+) influx through GoF mutant NMDA receptors triggers downstream signaling cascades that contribute to neuronal hyperexcitability and cell death. Radiprodil, by reducing this Ca2+ influx, can modulate these pathological signaling pathways.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 Ion Channel GluN2B Glutamate->NMDAR:GluN2B Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds Radiprodil Radiprodil Radiprodil->NMDAR:GluN2B Binds (Allosteric Site) Radiprodil->NMDAR:port Reduces Opening Ca2_influx Ca²⁺ Influx (Excessive in GoF) NMDAR:port->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB Excitotoxicity Excitotoxicity & Neuronal Damage nNOS->Excitotoxicity Gene_Expression Altered Gene Expression CREB->Gene_Expression TEVC_Workflow A Oocyte Harvesting & Defolliculation B cRNA Injection (GluN1 + GluN2B WT/Mutant) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp Recording C->D E Agonist Application (Glutamate + Glycine) D->E F Radiprodil Application (Concentration Gradient) E->F G Current Recording & Analysis F->G H IC50 Determination G->H Logical_Relationship A GRIN GoF Mutation B Increased NMDA Receptor (GluN2B) Activity A->B C Excessive Ca²⁺ Influx & Altered Signaling B->C G Reduced NMDA Receptor (GluN2B) Activity D Neuronal Hyperexcitability C->D H Normalized Ca²⁺ Influx & Signaling E Seizures & Other Neurological Symptoms D->E I Reduced Neuronal Hyperexcitability J Reduction in Seizures & Symptom Improvement F Radiprodil (GluN2B NAM) F->G Induces G->H H->I I->J

References

Radiprodil: A Deep Dive into its Function as a Selective NR2B Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Radiprodil is an investigational drug that acts as a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3][4][5] This selective antagonism of GluN2B-containing NMDA receptors has positioned Radiprodil as a promising therapeutic candidate for a range of neurological disorders characterized by neuronal hyperexcitability, most notably certain forms of epilepsy such as Infantile Spasm Syndrome (ISS) and GRIN-related disorders. This technical guide provides a comprehensive overview of Radiprodil, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Radiprodil exerts its inhibitory effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding is distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites and the ion channel pore. By binding to this allosteric site, Radiprodil induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing the influx of calcium ions (Ca2+) in response to glutamate binding. This negative allosteric modulation effectively dampens excessive neuronal excitation mediated by GluN2B-containing NMDA receptors, which is a key pathological feature in several seizure disorders.

Quantitative Pharmacological Data

The selectivity and potency of Radiprodil have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueCell Line/ModelReference
IC50 69.91 nMHEK293 cells expressing human NR1a/NR2B receptorsMedchemExpress
ED50 2.1 mg/kgMouse audiogenic seizure model (generalized clonic convulsions)
ED50 3 mg/kg (PN12 rats)Rat pentylenetetrazole (PTZ) model (tonic phase of generalized seizures)
ED50 10 mg/kg (PN12 rats)Rat pentylenetetrazole (PTZ) model (complete abolishment of tonic seizures)
Receptor Occupancy for Efficacy ~60%Preclinical rat pup PTZ model

Table 1: In Vitro and In Vivo Efficacy of Radiprodil.

ParameterValueSpeciesNotesReference
Tmax 4 hours (median)Healthy Adult HumansSingle 30 mg oral dose
t1/2 15.8 hours (geometric mean)Healthy Adult HumansSingle 30 mg oral dose

Table 2: Pharmacokinetic Properties of Radiprodil.

Key Experimental Protocols

In Vivo Seizure Models

1. Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the efficacy of anticonvulsant drugs against reflex seizures induced by a strong auditory stimulus.

  • Animals: Male or female DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used at an age of maximal susceptibility (21-28 days).

  • Procedure:

    • Administer Radiprodil or vehicle control intraperitoneally (i.p.) at desired doses (e.g., 1.5, 3, 10 mg/kg).

    • After a predetermined pretreatment time (e.g., 30 minutes), place the mouse individually into a sound-attenuating chamber.

    • Expose the mouse to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

    • Observe and score the seizure activity, typically including wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Endpoint: The primary endpoint is the dose-dependent protection against generalized clonic convulsions.

2. Pentylenetetrazole (PTZ)-Induced Seizure Model in Wistar Rats

PTZ is a GABA-A receptor antagonist that induces generalized seizures, and this model is widely used to screen for potential anticonvulsant compounds.

  • Animals: Male Wistar rats of different postnatal (PN) ages (e.g., PN7, PN12, and PN70) are used to assess age-dependent effects.

  • Procedure:

    • Administer Radiprodil or vehicle control (e.g., subcutaneously or i.p.) at various doses.

    • After a specified pretreatment time, administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

    • Immediately observe the animals for seizure activity, including latency to and duration of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

  • Endpoint: The primary endpoint is the protection against the tonic phase of generalized seizures.

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of Radiprodil on the function of NMDA receptors expressed in a controlled cellular environment.

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing specific human NMDA receptor subunit combinations (e.g., GluN1/GluN2B).

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, pH adjusted to 7.2 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Procedure:

    • Establish a whole-cell recording configuration on a transfected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a solution containing glutamate and glycine to elicit an NMDA receptor-mediated current.

    • Co-apply Radiprodil at various concentrations with the agonist solution.

    • Measure the inhibition of the NMDA receptor current by Radiprodil.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 value of Radiprodil.

2. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Radiprodil for the GluN2B subunit.

  • Membrane Preparation: Prepare cell membranes from a brain region rich in GluN2B receptors (e.g., rat cerebral cortex) or from cells expressing recombinant GluN1/GluN2B receptors.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH.

  • Radioligand: A radiolabeled ligand that binds to the same site as Radiprodil, such as [3H]ifenprodil.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Radiprodil.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of Radiprodil for displacing the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Radiprodil's selective antagonism of the GluN2B subunit has significant downstream effects on intracellular signaling cascades implicated in neuronal function and excitotoxicity.

NR2B Downstream Signaling in Epilepsy

Overactivation of GluN2B-containing NMDA receptors is linked to epileptogenesis through various downstream signaling pathways. One critical pathway involves the activation of the Extracellular signal-regulated kinase (ERK).

NR2B Signaling in Epilepsy cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NR2B GluN2B NMDA Receptor Glutamate->NR2B Ca_influx Ca2+ Influx NR2B->Ca_influx Opens RasGRF1 RasGRF1 Ca_influx->RasGRF1 Activates Ras Ras RasGRF1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Radiprodil Modulation of NR2B Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Radiprodil Radiprodil NR2B GluN2B NMDA Receptor Radiprodil->NR2B Inhibits Ca_influx Reduced Ca2+ Influx NR2B->Ca_influx Downstream Reduced Downstream Signaling (ERK, CREB) Ca_influx->Downstream Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_downstream Mechanism of Action Binding_Assay Radioligand Binding Assay (Determine Ki) Seizure_Models Animal Seizure Models (e.g., Audiogenic, PTZ) Binding_Assay->Seizure_Models Informs Dosing Electrophysiology Patch-Clamp Electrophysiology (Determine IC50) Electrophysiology->Seizure_Models Informs Dosing Signaling_Studies Western Blot / ELISA (Assess pERK, pCREB) Seizure_Models->Signaling_Studies Confirms Target Engagement Pharmacokinetics Pharmacokinetic Studies (Determine Tmax, t1/2) Pharmacokinetics->Seizure_Models Guides Dosing Regimen

References

Preclinical Profile of Radiprodil: A Novel Investigational Therapy for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Radiprodil (also known as UCB3491) is an investigational drug currently under evaluation for its potential as a targeted therapy for various forms of epilepsy, particularly those associated with gain-of-function (GoF) mutations in genes encoding the N-methyl-D-aspartate (NMDA) receptor subunits.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on Radiprodil, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for Radiprodil's advancement into clinical trials for epilepsy.

Mechanism of Action: Targeting the GluN2B Subunit

Radiprodil is a selective, potent, and orally active negative allosteric modulator (NAM) of the NMDA receptor, specifically targeting the GluN2B (also known as NR2B) subunit.[1][4] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Dysfunction of these receptors, particularly gain-of-function mutations, has been implicated in the pathophysiology of several neurological disorders, including epilepsy.

By binding to an allosteric site on the GluN2B subunit, Radiprodil reduces the activity of NMDA receptors containing this subunit without completely blocking them. This modulatory action is believed to counteract the excessive neuronal excitation that leads to seizures in individuals with certain GRIN gene mutations. Preclinical studies have shown that Radiprodil retains its inhibitory effect on NMDA receptors with gain-of-function mutations.

cluster_Neuron Postsynaptic Neuron cluster_channel NMDA_receptor NMDA Receptor (GluN1/GluN2B) Ion_Channel Ion Channel NMDA_receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Excitation Neuronal Hyper-excitation Ca_Influx->Neuronal_Excitation Leads to Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Results in Radiprodil Radiprodil Radiprodil->NMDA_receptor Binds to allosteric site Glutamate Glutamate Glutamate->NMDA_receptor Binds to orthosteric site GoF_Mutation Gain-of-Function Mutation GoF_Mutation->NMDA_receptor Enhances activity

Figure 1: Radiprodil's Mechanism of Action at the NMDA Receptor.

Preclinical Efficacy in Epilepsy Models

Radiprodil has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in the Audiogenic Seizure (AGS) Mouse Model
Animal ModelSeizure InductionTreatmentKey FindingsReference
Grin2aS/S mice (carrying the GluN2A(N615S) homozygous mutation)High-frequency acoustic stimulusAcute Radiprodil administrationDose-dependent reduction in the onset and severity of audiogenic seizures. The incidence of AGS dropped from 75.5% in the vehicle-treated group to 6% in the group treated with the highest dose (10 mg/kg). Radiprodil was more effective in female mice.
Adult MiceAudiogenic stimulusRadiprodilPotent, dose-dependent protection against generalized clonic convulsions with a 50% effective dose (ED50) of 2.1 mg/kg.
Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Rat Model
Animal ModelSeizure InductionTreatmentKey FindingsReference
Male Wistar rats at different postnatal (PN) ages (PN7, PN12, and PN70)Pentylenetetrazole (PTZ) injectionRadiprodilAge-dependent anticonvulsant activity. The highest potency was observed in PN12 rats, where 10 mg/kg completely abolished tonic seizures. A dose of 3 mg/kg showed a statistically significant protective effect in PN12 rats. No significant activity was observed in PN70 (adult) rats.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Radiprodil.

Audiogenic Seizure (AGS) Model in Grin2aS/S Mice
  • Animal Model: Grin2aS/S mice, which carry a homozygous GluN2A(N615S) mutation, were used. This model exhibits a seizure phenotype.

  • Drug Administration: Mice were acutely treated with Radiprodil at various doses (1.5 mg/kg, 3 mg/kg, and 10 mg/kg) or vehicle.

  • Seizure Induction: A high-frequency acoustic stimulus was presented to the mice to induce audiogenic seizures.

  • Endpoint Measurement: The primary endpoints were the onset and severity of the induced seizures. The incidence of seizures was also recorded.

start Start animal_model Select Grin2aS/S Mice start->animal_model treatment_groups Divide into Treatment Groups (Vehicle, Radiprodil 1.5, 3, 10 mg/kg) animal_model->treatment_groups drug_admin Administer Radiprodil or Vehicle treatment_groups->drug_admin seizure_induction Expose to High-Frequency Acoustic Stimulus drug_admin->seizure_induction data_collection Record Seizure Onset, Severity, and Incidence seizure_induction->data_collection analysis Analyze Data for Dose-Dependent Effects data_collection->analysis end End analysis->end

Figure 2: Workflow for the Audiogenic Seizure Model Experiment.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
  • Animal Model: Male Wistar rats at different postnatal (PN) ages (PN7, PN12, and PN70) were used to assess age-dependent effects.

  • Drug Administration: Radiprodil was administered at varying doses.

  • Seizure Induction: Seizures were induced by the administration of pentylenetetrazole (PTZ), a convulsant agent.

  • Endpoint Measurement: The primary endpoint was the occurrence of generalized tonic-clonic seizures. The protective effect of Radiprodil against the tonic phase of the seizures was quantified.

Pharmacokinetics and Safety

Preclinical studies have indicated that Radiprodil has a favorable pharmacokinetic profile and is generally well-tolerated. In healthy human subjects, the median time to maximum plasma concentration (tmax) is 4.0 hours, and the geometric mean half-life (t½) is 15.8 hours. Early clinical data in infants with Infantile Spasm Syndrome (ISS) also showed a good safety and pharmacokinetic profile.

Transition to Clinical Development

The promising preclinical data, demonstrating a clear mechanism of action and significant anticonvulsant efficacy in relevant animal models, have provided a strong rationale for the clinical development of Radiprodil for epilepsy. Radiprodil is currently being investigated in clinical trials for GRIN-related disorders, Infantile Spasms, Tuberous Sclerosis Complex, and Focal Cortical Dysplasia. The primary goals of these trials are to assess the safety, tolerability, pharmacokinetics, and efficacy of Radiprodil in reducing seizures and improving behavioral symptoms in patients.

Conclusion

The preclinical research on Radiprodil strongly supports its potential as a novel therapeutic agent for specific forms of epilepsy, particularly those driven by gain-of-function mutations in NMDA receptor subunits. Its selective mechanism of action as a GluN2B negative allosteric modulator, coupled with demonstrated efficacy in multiple animal models, underscores its promise as a targeted therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. Continued investigation in ongoing clinical trials will be crucial in determining the ultimate clinical utility of Radiprodil for patients with epilepsy.

References

Investigating the Pharmacodynamics of Radiprodil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (B1680500) is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacodynamics of Radiprodil, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutics targeting the glutamatergic system.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[5] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex.

The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in various neurological and psychiatric disorders, including epilepsy, neurodevelopmental disorders, and neuropathic pain. Overactivation of NMDA receptors, especially those containing the GluN2B subunit, can lead to excitotoxicity and neuronal damage. Radiprodil, by acting as a negative allosteric modulator at the GluN2B subunit, offers a promising therapeutic strategy to attenuate excessive NMDA receptor activity without completely blocking its physiological function.

Mechanism of Action

Radiprodil exerts its pharmacological effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of calcium ions (Ca2+) in response to glutamate and glycine (B1666218) binding. This negative allosteric modulation allows for a more subtle and potentially safer approach to dampening NMDA receptor signaling compared to competitive antagonists or channel blockers.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization to relieve the magnesium (Mg2+) block, triggers the opening of the ion channel. The subsequent influx of Ca2+ acts as a critical second messenger, activating a cascade of downstream signaling pathways. These pathways are integral to both physiological processes like long-term potentiation (LTP), a cellular correlate of learning and memory, and pathological conditions when dysregulated.

Key downstream effectors of NMDA receptor activation include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in the induction of LTP and synaptic strengthening.

  • Protein Kinase A (PKA): Involved in modulating synaptic plasticity and gene expression.

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Plays a role in cell survival and differentiation.

  • cAMP Response Element-Binding Protein (CREB): A transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and memory.

  • Neuronal Nitric Oxide Synthase (nNOS): Can be activated by Ca2+ influx and is implicated in excitotoxicity.

Radiprodil, by reducing Ca2+ influx through GluN2B-containing NMDA receptors, is expected to modulate these downstream signaling events, thereby mitigating the detrimental effects of excessive receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Radiprodil Radiprodil Radiprodil->NMDAR Ca2+ Ca2+ NMDAR->Ca2+ Influx Mg2+ Mg2+ Mg2+->NMDAR Block CaMKII CaMKII Ca2+->CaMKII PKA PKA Ca2+->PKA MAPK_ERK MAPK/ERK Pathway Ca2+->MAPK_ERK nNOS nNOS Ca2+->nNOS Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity CREB CREB PKA->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Survival, Plasticity) CREB->Gene_Expression Excitotoxicity Excitotoxicity nNOS->Excitotoxicity Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slice C Obtain Gigaohm Seal A->C B Fabricate Patch Pipette (3-5 MΩ) B->C D Achieve Whole-Cell Configuration C->D E Voltage Clamp at -70 mV D->E F Apply NMDA/Glycine (Baseline Current) E->F G Co-apply NMDA/Glycine + Radiprodil (Increasing Conc.) F->G H Record Steady-State Current G->H H->G Repeat for each concentration I Washout H->I J Data Analysis (IC50 Calculation) I->J InVivo_Workflow cluster_audiogenic Audiogenic Seizure Model cluster_ptz PTZ-Induced Seizure Model A1 Administer Radiprodil/Vehicle A2 Place Mouse in Chamber A1->A2 A3 Present Auditory Stimulus A2->A3 A4 Observe and Score Seizure A3->A4 A5 Calculate ED50 A4->A5 P1 Administer Radiprodil/Vehicle P2 Administer PTZ P1->P2 P3 Observe and Score Seizure P2->P3 P4 Analyze Seizure Latency and Severity P3->P4

References

Early-Stage Research on Radiprodil for Neurodevelopmental Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil (B1680500) is an investigational selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly known as NR2B) subunit.[1][2] Emerging preclinical and clinical research has highlighted its potential as a therapeutic agent for certain neurodevelopmental disorders, particularly those associated with gain-of-function (GoF) mutations in the genes encoding NMDA receptor subunits, such as GRIN-related disorders.[3][4] This technical guide provides a comprehensive overview of the early-stage research on Radiprodil, focusing on its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical trial findings. The information is presented to facilitate further research and development in this promising area.

Mechanism of Action: Targeting the GluN2B Subunit

Radiprodil exerts its effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor, leading to a reduction in receptor activity.[1] This is particularly relevant for neurodevelopmental disorders caused by GoF mutations in genes like GRIN2B, which result in excessive NMDA receptor function. By selectively modulating the overactive GluN2B-containing receptors, Radiprodil aims to restore normal neuronal excitability.

Signaling Pathway of Radiprodil's Action

Radiprodil_Mechanism Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor Binds Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Activation Excitotoxicity Neuronal Hyper-excitability/ Excitotoxicity Ca_Ion->Excitotoxicity Leads to Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation

Caption: Radiprodil's mechanism of action.

Preclinical Research Data

Preclinical studies have been instrumental in demonstrating the potential of Radiprodil in models of neurodevelopmental disorders. These studies have primarily focused on seizure models and in vitro assays to characterize its activity on NMDA receptors with GoF mutations.

In Vivo Efficacy in Seizure Models
Animal ModelSeizure Induction MethodKey FindingED50Reference
MouseAudiogenicDose-dependent protection against generalized clonic convulsions.2.1 mg/kg
Mouse (Grin2a S/S)AudiogenicSignificantly and dose-dependently reduced the onset and severity of audiogenic seizures.Not specified
Rat (Juvenile)Pentylenetetrazole (PTZ)Prominent anti-seizure effect, with maximum protection at postnatal day 12.Not specified
MousePentylenetetrazole (PTZ)Delayed onset of seizures.Not specified
In Vitro Efficacy on NMDA Receptors
SystemReceptor TypeKey FindingIC50Reference
Xenopus oocytesHuman NMDA receptors with GRIN2B GoF mutations (R540H, N615I, V618G)Radiprodil retained its potency in blocking glutamate-evoked currents in mutated receptors.Not specified
Xenopus oocytesRat GluN1/GluN2B NMDA receptorsInhibition of NMDA-induced currents.~0.3 µM (for ifenprodil, a related compound)

Pharmacokinetic Profile

Limited preclinical pharmacokinetic data is available in the public domain. However, a Phase 1 study in healthy human adults provides valuable insights into the pharmacokinetic profile of Radiprodil.

Human Pharmacokinetic Parameters (Single 30 mg Oral Dose)
ParameterValueUnitReference
Cmax (Geometric Mean)89.4ng/mL
Tmax (Median)4hours
t½ (Geometric Mean)15.8hours
AUCinf (Geometric Mean)2042h*ng/mL

Clinical Research in Neurodevelopmental Disorders

The primary clinical focus for Radiprodil has been on GRIN-related neurodevelopmental disorders, a group of rare genetic conditions caused by mutations in the genes encoding NMDA receptor subunits.

Phase 1b "Honeycomb" Study (NCT05818943)

This open-label study evaluated the safety, tolerability, and efficacy of Radiprodil in children with GRIN-related disorders with gain-of-function mutations.

Efficacy OutcomeResultPatient PopulationReference
Median reduction in countable motor seizure frequency86%Children with GRIN-related disorders (GoF mutations)
Patients with ≥50% reduction in countable motor seizures71%Children with GRIN-related disorders (GoF mutations)
Patients with ≥90% reduction in countable motor seizures43%Children with GRIN-related disorders (GoF mutations)
Seizure-free patients1Children with GRIN-related disorders (GoF mutations)
Phase 3 "BeeLine" Trial

Following the promising results of the Honeycomb study, a Phase 3 placebo-controlled trial, named BeeLine, is planned to further evaluate the efficacy and safety of Radiprodil in a larger cohort of children with GRIN-related neurodevelopmental disorders.

Experimental Protocols

In Vivo: Audiogenic Seizure Model

Audiogenic_Seizure_Workflow A Acclimatize Grin2aS/S mice B Administer Radiprodil (various doses) or vehicle A->B C Present high-frequency acoustic stimulus B->C D Observe and score seizure activity C->D E Analyze onset and severity of seizures D->E

Caption: Workflow for the audiogenic seizure model.

Methodology:

  • Animal Model: Grin2aS/S mice, a murine model carrying a homozygous gain-of-function mutation in the Grin2a gene, are used.

  • Drug Administration: Mice are acutely treated with Radiprodil at various doses or a vehicle control.

  • Seizure Induction: A high-frequency acoustic stimulus is presented to the mice to induce seizures.

  • Observation and Scoring: The onset and severity of audiogenic seizures (AGS) are observed and scored.

  • Data Analysis: The dose-dependent effect of Radiprodil on reducing the incidence and severity of seizures is analyzed.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model

PTZ_Seizure_Workflow A Select juvenile rats (e.g., Postnatal day 12) B Administer Radiprodil or vehicle A->B C Administer PTZ (convulsant) B->C D Observe for generalized tonic-clonic seizures C->D E Record seizure latency and severity D->E

Caption: Workflow for the PTZ-induced seizure model.

Methodology:

  • Animal Model: Juvenile Wistar rats at different postnatal ages (e.g., PN7, PN12, PN70) are used to assess age-dependent effects.

  • Drug Administration: Radiprodil or a vehicle is administered to the rats.

  • Seizure Induction: The chemoconvulsant pentylenetetrazole (PTZ) is administered to induce generalized tonic-clonic seizures.

  • Observation: Animals are observed for the onset and severity of seizures.

  • Data Analysis: The protective effect of Radiprodil against PTZ-induced seizures is evaluated.

In Vitro: Two-Electrode Voltage Clamp in Xenopus Oocytes

TEVC_Workflow A Co-inject Xenopus oocytes with mRNAs for NMDA receptor subunits (e.g., GRIN1 and GRIN2B with GoF mutations) B Incubate oocytes to allow for receptor expression A->B C Perform two-electrode voltage clamp recordings B->C D Apply glutamate and glycine (B1666218) to evoke currents C->D E Apply Radiprodil and measure inhibition of evoked currents D->E

Caption: Workflow for in vitro electrophysiology.

Methodology:

  • Expression System: Xenopus laevis oocytes are used as a heterologous expression system.

  • mRNA Injection: Oocytes are co-injected with cRNAs encoding human NMDA receptor subunits, including wild-type or mutant GRIN1 and GRIN2B.

  • Electrophysiology: Two-electrode voltage-clamp recordings are performed to measure ion currents through the expressed NMDA receptors.

  • Drug Application: Glutamate and glycine are applied to activate the receptors and evoke a current. Radiprodil is then co-applied at various concentrations to determine its inhibitory effect on the glutamate-evoked currents.

  • Data Analysis: Concentration-response curves are generated to determine the potency (IC50) of Radiprodil.

Conclusion and Future Directions

The early-stage research on Radiprodil presents a compelling case for its continued development as a targeted therapy for neurodevelopmental disorders characterized by NMDA receptor hyperactivity. The preclinical data demonstrate its efficacy in relevant seizure models, and the initial clinical findings in patients with GRIN-related disorders are highly encouraging. The planned Phase 3 BeeLine trial will be a critical step in establishing the clinical utility of Radiprodil.

Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic relationships of Radiprodil in pediatric populations, exploring its potential in other neurodevelopmental disorders with similar underlying pathophysiology, and identifying biomarkers to predict treatment response. The continued investigation of Radiprodil holds significant promise for addressing the unmet medical needs of individuals with these challenging neurological conditions.

References

Radiprodil: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil (RGH-896) is a potent and selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Radiprodil. Detailed experimental protocols for key assays and a summary of its effects on downstream signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

Radiprodil is a synthetic, achiral small molecule. Its chemical identity and fundamental properties are summarized below.

PropertyValue
IUPAC Name 2-(4-((4-fluorophenyl)methyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide
CAS Number 496054-87-6
Molecular Formula C₂₁H₂₀FN₃O₄
Molecular Weight 397.40 g/mol
Appearance Light yellow to yellow solid
SMILES O=C(NC1=CC=C2NC(OC2=C1)=O)C(N3CCC(CC4=CC=C(F)C=C4)CC3)=O
InChI Key GKGRZLGAQZPEHO-UHFFFAOYSA-N

Table 1: Chemical Identification of Radiprodil

Physicochemical PropertyValue
Melting Point Not publicly available
Boiling Point Not publicly available
pKa Not publicly available
Solubility Soluble in DMSO and DMF. Limited solubility in aqueous solutions.

Table 2: Physicochemical Properties of Radiprodil

Pharmacological Properties

Radiprodil's primary mechanism of action is the selective negative allosteric modulation of NMDA receptors containing the GluN2B subunit. This targeted activity allows for the modulation of excitatory neurotransmission implicated in various neurological disorders.

Pharmacological ParameterValue
Mechanism of Action Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor
Therapeutic Potential Anticonvulsant, treatment of GRIN-related disorders with gain-of-function mutations

Table 3: Pharmacological Profile of Radiprodil

Pharmacokinetics in Healthy Adults (Single 30 mg Oral Dose)
ParameterValue
Geometric Mean AUCinf 2042 h*ng/mL
Geometric Mean Cmax 89.4 ng/mL
Geometric Mean t½ 15.8 hours
Median tmax 4 hours

Table 4: Pharmacokinetic Parameters of Radiprodil in Healthy Adults.[1]

Signaling Pathways

Radiprodil, by inhibiting GluN2B-containing NMDA receptors, modulates downstream signaling cascades crucial for neuronal function and plasticity. The influx of Ca²⁺ through NMDA receptors activates several key signaling pathways, including the Ras-MAPK/ERK and CREB pathways. By attenuating this initial calcium signal, Radiprodil can influence gene expression and cellular responses.

Radiprodil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Radiprodil Radiprodil Radiprodil->NMDA_Receptor Allosteric Inhibition Glutamate Glutamate Glutamate->NMDA_Receptor Ras Ras Ca_ion->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression

Radiprodil's Modulation of NMDA Receptor Signaling.

Experimental Protocols

In Vivo Assessment of Anticonvulsant Activity

The following protocols are standard models for evaluating the anticonvulsant efficacy of a compound.

This model is used to identify compounds that can raise the seizure threshold.

PTZ_Protocol start Start drug_admin Administer Radiprodil or Vehicle (e.g., intraperitoneally) start->drug_admin wait Waiting Period (e.g., 30 minutes) drug_admin->wait ptz_injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) wait->ptz_injection observation Observe for Clonic Seizures (e.g., for 30 minutes) ptz_injection->observation data_analysis Record Presence or Absence of Seizures observation->data_analysis end End data_analysis->end

Workflow for the PTZ-Induced Seizure Model.

Methodology:

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration: Radiprodil is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via the desired route (e.g., intraperitoneal injection). A vehicle control group is included.

  • Seizure Induction: After a predetermined time to allow for drug absorption and distribution (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.

  • Data Analysis: The number of animals in each group protected from seizures is recorded. The dose that protects 50% of the animals (ED₅₀) can be calculated.

This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

MES_Protocol start Start drug_admin Administer Radiprodil or Vehicle start->drug_admin wait Waiting Period for Peak Effect drug_admin->wait apply_anesthetic Apply Topical Anesthetic to Corneas wait->apply_anesthetic mes_stimulation Deliver Electrical Stimulus (e.g., 50 mA, 0.2 s via corneal electrodes) apply_anesthetic->mes_stimulation observation Observe for Tonic Hindlimb Extension mes_stimulation->observation data_analysis Record Presence or Absence of Seizure Spread observation->data_analysis end End data_analysis->end

Workflow for the MES-Induced Seizure Model.

Methodology:

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats are suitable.

  • Drug Administration: Radiprodil or vehicle is administered as described for the PTZ model.

  • Electrical Stimulation: At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each group, and the ED₅₀ can be determined.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings from cultured neurons or brain slices can be used to directly measure the effect of Radiprodil on NMDA receptor currents.

Methodology:

  • Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording: Establish whole-cell patch-clamp recordings from individual neurons.

  • NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and the co-agonist glycine (B1666218) to evoke NMDA receptor-mediated currents.

  • Radiprodil Application: Apply Radiprodil at various concentrations to the perfusion solution and record the resulting changes in the NMDA receptor-mediated current amplitude.

  • Data Analysis: Construct a concentration-response curve to determine the IC₅₀ of Radiprodil for the inhibition of NMDA receptor currents.

Conclusion

Radiprodil is a highly selective GluN2B antagonist with demonstrated preclinical and clinical potential for the treatment of certain neurological disorders, particularly those characterized by NMDA receptor overactivity. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further investigation into its therapeutic applications. The continued study of Radiprodil and similar compounds holds promise for the development of novel and targeted therapies for a range of challenging neurological conditions.

References

In-Vitro Pharmacology of Radiprodil: A Technical Guide to its Effects on Synaptic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high potency for receptors containing the GluN2B subunit.[1][2] This technical guide provides an in-depth overview of the in-vitro studies investigating the effects of Radiprodil on synaptic function. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Radiprodil exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to a site at the interface between the GluN1 and GluN2B N-terminal domains, distinct from the agonist binding site.[3] This allosteric modulation leads to a reduction in the channel's open probability, thereby decreasing the influx of calcium ions in response to glutamate (B1630785) and glycine (B1666218) binding.[3] This targeted action on GluN2B-containing NMDA receptors makes Radiprodil a valuable tool for studying the specific roles of this receptor subtype in synaptic plasticity and neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of Radiprodil.

Table 1: Inhibitory Potency of Radiprodil on NMDA Receptors
Receptor SubtypeCell TypeIC50 ValueKey FindingsReference
GluN1/GluN2BXenopus oocytes0.34 µMHigh-affinity inhibition.[3]
GluN1/GluN2AXenopus oocytes146 µMLow-affinity inhibition, approximately 400-fold lower than for GluN1/GluN2B receptors.
Table 2: Effect of Radiprodil on Synaptic Plasticity
Synaptic PhenomenonPreparationRadiprodil ConcentrationEffectReference
Long-Term Potentiation (LTP)Murine hippocampal slices10 nMRestored LTP in the presence of various amyloid-beta species (Aβ1-42, 3NTyr10-Aβ, Aβ1-40).

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the effects of Radiprodil on synaptic function.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Radiprodil on NMDA receptor-mediated currents.

Cell Preparation:

  • HEK293 cells or neurons are cultured on coverslips.

  • Cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

Solutions:

  • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, 0.5 MgCl2, 10 glucose. pH adjusted to 7.4 with NaOH. Agonists (e.g., 100 µM glutamate and 30 µM glycine) are added to this solution.

  • Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • Radiprodil Application Solution: Radiprodil is dissolved in the external solution containing agonists to achieve the desired final concentrations.

Recording Procedure:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Transfer a coverslip with cultured cells to the recording chamber on a microscope stage and perfuse with the external solution.

  • Approach a target cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Begin recording baseline currents.

  • Apply the agonist solution to evoke NMDA receptor-mediated currents.

  • Once a stable baseline response is established, co-apply the agonist solution containing the desired concentration of Radiprodil.

  • Record the inhibited current until a steady-state block is achieved.

  • To test for reversibility, wash out the Radiprodil-containing solution by perfusing with the agonist solution alone.

Data Analysis:

  • Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Radiprodil.

  • Calculate the percentage of inhibition for each concentration of Radiprodil.

  • Construct a concentration-response curve and fit it with a logistical equation to determine the IC50 value.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to synaptic activity and modulation by Radiprodil.

Cell Preparation and Dye Loading:

  • Primary neuronal cultures or brain slices are prepared.

  • Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP). For Fura-2 AM, cells are typically incubated with the dye for 30-60 minutes at 37°C.

Imaging Setup:

  • A fluorescence microscope equipped with a light source for excitation at the appropriate wavelengths for the chosen calcium indicator, a sensitive camera (e.g., EMCCD or sCMOS), and appropriate filter sets.

Experimental Procedure:

  • Mount the coverslip or brain slice in a perfusion chamber on the microscope stage.

  • Perfuse with an external solution similar to that used for electrophysiology.

  • Identify a region of interest (e.g., a single neuron or a dendritic spine).

  • Stimulate synaptic activity, for example, by applying a brief pulse of high potassium or an electrical field stimulation to evoke neurotransmitter release.

  • Record the changes in fluorescence intensity over time.

  • After establishing a baseline response, perfuse the chamber with a solution containing Radiprodil and repeat the stimulation.

  • Record the fluorescence changes in the presence of Radiprodil.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0.

  • Parameters such as the peak amplitude, rise time, and decay time of the calcium transients are measured and compared between control and Radiprodil-treated conditions.

Visualizations

Signaling Pathway of Radiprodil's Action

Radiprodil_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream_Signaling

Caption: Mechanism of Radiprodil's negative allosteric modulation of the NMDA receptor.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start Cell_Preparation Prepare Cells (e.g., HEK293 with NMDA receptor expression) Start->Cell_Preparation Solution_Preparation Prepare Internal and External Solutions Start->Solution_Preparation Pipette_Fabrication Pull Glass Pipettes (2-5 MΩ) Start->Pipette_Fabrication Establish_Seal Approach Cell and Form GΩ Seal Cell_Preparation->Establish_Seal Solution_Preparation->Establish_Seal Pipette_Fabrication->Establish_Seal Whole_Cell_Configuration Rupture Membrane to Achieve Whole-Cell Establish_Seal->Whole_Cell_Configuration Record_Baseline Record Baseline NMDA Currents Whole_Cell_Configuration->Record_Baseline Apply_Radiprodil Apply Radiprodil at Varying Concentrations Record_Baseline->Apply_Radiprodil Record_Inhibited_Current Record Inhibited NMDA Currents Apply_Radiprodil->Record_Inhibited_Current Washout Washout Radiprodil Record_Inhibited_Current->Washout Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Washout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for investigating Radiprodil's effect using patch-clamp electrophysiology.

Logical Relationship of Radiprodil in Reversing Aβ-induced Synaptic Dysfunction

Radiprodil_Abeta_LTP Abeta Amyloid-beta (Aβ) Species GluN2B_Dysfunction GluN2B-containing NMDA Receptor Dysfunction Abeta->GluN2B_Dysfunction Induces LTP_Impairment Impaired Long-Term Potentiation (LTP) GluN2B_Dysfunction->LTP_Impairment Leads to Radiprodil Radiprodil Radiprodil->GluN2B_Dysfunction Modulates Radiprodil->LTP_Impairment Restores

Caption: Radiprodil's role in mitigating amyloid-beta's negative impact on LTP.

References

Methodological & Application

Application Notes and Protocols for Radiprodil Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Radiprodil in preclinical animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of Radiprodil.

Mechanism of Action

Radiprodil is a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] By binding to the NR2B subunit, Radiprodil reduces the activity of the NMDA receptor, which plays a crucial role in excitatory synaptic transmission, neuronal development, and synaptic plasticity.[1][2][3] Excessive activation of NMDA receptors is implicated in various neurological disorders, including epilepsy.[4] Radiprodil's mechanism of action makes it a promising candidate for conditions characterized by overactive NR2B-containing NMDA receptors.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of Radiprodil in various animal models.

Animal ModelSpecies/StrainAgeSeizure ModelRoute of AdministrationEffective Dose RangeKey Findings
Audiogenic Seizures Mouse (DBA/2)AdultAudiogenicIntraperitoneal (i.p.)ED50: 2.1 mg/kgPotent, dose-dependent protection against generalized clonic convulsions.
Audiogenic Seizures Mouse (Grin2aS/S)Young Adult (P70-80)AudiogenicIntraperitoneal (i.p.)1.5 - 10 mg/kgSignificantly and dose-dependently reduced the onset and severity of audiogenic seizures. More effective in female mice.
Pentylenetetrazole (PTZ)-induced Seizures Rat (Wistar)Postnatal Day 7 (PN7)PTZ-inducedNot specified3-10 mg/kgShowed dose-dependent protective effects against the tonic phase of generalized seizures.
Pentylenetetrazole (PTZ)-induced Seizures Rat (Wistar)Postnatal Day 12 (PN12)PTZ-inducedNot specified3-10 mg/kgHighest potency observed at this age, corresponding to late infancy in humans. 10 mg/kg completely abolished tonic seizures.
Pentylenetetrazole (PTZ)-induced Seizures Rat (Wistar)Postnatal Day 70 (PN70)PTZ-inducedNot specifiedUp to 10 mg/kgNo significant anticonvulsant activity.
Chemoconvulsant-induced Seizures Mouse (knock-in with GluN2B-Ser810Arg variant)Not specifiedPentylenetetrazole (PTZ)Not specifiedNot specifiedDelayed the onset of seizures compared to vehicle.

Experimental Protocols

Radiprodil Formulation

Radiprodil can be supplied as granules for oral suspension. For preclinical studies, it is typically reconstituted extemporaneously. The choice of vehicle should ensure the stability and solubility of the compound. Common vehicles for oral and intraperitoneal administration in rodents include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like Tween 80 or DMSO, diluted in saline or water. The pH of the final formulation should be within a physiologically tolerable range (typically 5-9).

Example Formulation for Oral Suspension: Radiprodil granules can be reconstituted with a specified volume of diluent to achieve the desired final concentration. For laboratory preparations, Radiprodil powder can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

Administration Protocols

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended to minimize trauma).

    • Mice: 18-20 gauge, 1.5 inches long.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Syringes

  • Radiprodil formulation

  • Animal scale

Procedure:

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and body.

    • Rat: Hold the rat near the thoracic region, supporting the lower body.

  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate. The animal should swallow the tube as it enters the esophagus. Do not force the needle.

  • Administration: Once the needle is in the stomach, administer the Radiprodil formulation slowly. The maximum recommended volume is typically 10 mL/kg.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for several minutes post-administration for any signs of distress.

IP injection allows for rapid absorption of the compound.

Materials:

  • Sterile syringes

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).

  • Radiprodil formulation

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Restraint:

    • Mouse: Scruff the mouse and position it to expose the abdomen.

    • Rat: A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle with the bevel facing up.

    • Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

    • Inject the solution. The recommended maximum volume is typically less than 10 ml/kg.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Radiprodil Administration in Animal Models cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis animal_prep Animal Acclimatization & Weighing restraint Animal Restraint animal_prep->restraint drug_prep Radiprodil Formulation Preparation admin_po Oral Gavage (PO) drug_prep->admin_po admin_ip Intraperitoneal (IP) Injection drug_prep->admin_ip restraint->admin_po restraint->admin_ip behavioral Behavioral Testing (e.g., Seizure Scoring) admin_po->behavioral admin_ip->behavioral pk_pd Pharmacokinetic/Pharmacodynamic Analysis behavioral->pk_pd data_analysis Statistical Analysis & Interpretation pk_pd->data_analysis

Caption: Experimental workflow for Radiprodil administration and evaluation in animal models.

Signaling Pathway of Radiprodil's Mechanism of Action

radiprodil_pathway Radiprodil's Mechanism of Action at the NMDA Receptor cluster_receptor NMDA Receptor Complex cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR1 NR1 Subunit NR2B NR2B Subunit Ca_influx Reduced Ca2+ Influx NR2B->Ca_influx Inhibits Channel Opening Glutamate Glutamate Glutamate->NR2B Binds Glycine Glycine Glycine->NR1 Binds Radiprodil Radiprodil Radiprodil->NR2B Negative Allosteric Modulation downstream Modulation of Downstream Signaling Ca_influx->downstream

Caption: Radiprodil negatively modulates the NR2B subunit of the NMDA receptor.

References

Application Notes: Utilizing Radiprodil for Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational compound that acts as a selective and potent negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] NMDA receptors are critical ligand-gated ion channels that mediate excitatory synaptic transmission in the brain and are essential for neuronal development, synaptic plasticity, learning, and memory.[4][5] Dysregulation of NMDA receptor activity, particularly from gain-of-function (GoF) mutations in the GRIN genes that encode these subunits, is implicated in various severe neurodevelopmental disorders, often characterized by epilepsy and seizures.

Radiprodil's mechanism of selectively reducing the activity of GluN2B-containing NMDA receptors makes it a valuable tool for in vitro research. It allows for the specific investigation of the role of this subunit in neuronal function and pathology. These application notes provide detailed protocols for utilizing Radiprodil in neuronal cell culture to study its effects on NMDA receptor-mediated events, such as excitotoxicity and calcium influx.

Data Presentation

Table 1: Properties of Radiprodil
PropertyDescriptionReference(s)
Target N-methyl-D-aspartate (NMDA) Receptor, GluN2B subunit
Mechanism of Action Negative Allosteric Modulator (NAM)
Key Investigational Use Treatment of seizures associated with GRIN-related neurodevelopmental disorders (Gain-of-Function mutations)
Reported Preclinical Efficacy ED₅₀ of 2.1 mg/kg in a mouse audiogenic seizure model
Table 2: Exemplary In Vitro Concentrations for GluN2B Antagonists

This table provides concentration ranges for Radiprodil and the structurally related GluN2B antagonist, Ifenprodil (B1662929), to guide dose-response studies in neuronal cultures.

CompoundAssay TypeCell Type/SystemEffective Concentration (IC₅₀ or Working Conc.)Reference(s)
Radiprodil NMDA Current InhibitionCells expressing human GRIN2B variantsIC₅₀ values determined (specific values vary by mutation)
Ifenprodil NMDA Current InhibitionRat Cultured Cortical NeuronsIC₅₀: 0.17 - 0.88 µM (agonist dependent)
Ifenprodil NMDA Current InhibitionRat Cultured Cortical NeuronsIC₅₀: 0.3 µM
Ifenprodil Dendritic Growth AssayOrganotypic Slice Cultures3 - 10 µM (working concentration)
Ifenprodil Neurite Outgrowth AssayPC12 Cells0.1 - 10 µM (working concentration)

Signaling Pathway Visualization

Radiprodil_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2B GluN2B Activation Channel Opening IonChannel->Activation Agonist Binding Glutamate Glutamate Glutamate->GluN2B binds Glycine (B1666218) Glycine Glycine->GluN1 binds Radiprodil Radiprodil Radiprodil->GluN2B binds (allosteric site) Inhibition Inhibition of Channel Opening Radiprodil->Inhibition Ca_Influx Ca²+ Influx Activation->Ca_Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream

Figure 1. Mechanism of Radiprodil action on the NMDA receptor.

Experimental Protocols

Protocol 1: NMDA-Induced Excitotoxicity Assay

This protocol assesses the neuroprotective effect of Radiprodil against excitotoxicity induced by excessive NMDA receptor activation in primary neuronal cultures. Cell death is quantified by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons, matured for at least 14 days in vitro (DIV))

  • Neurobasal medium and B-27 supplement

  • Radiprodil stock solution (e.g., 10 mM in DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • Balanced Salt Solution (BSS)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture for 14-21 days to ensure mature expression of functional NMDA receptors.

  • Radiprodil Pre-treatment:

    • Prepare serial dilutions of Radiprodil in culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO equivalent).

    • Remove the culture medium and replace it with the Radiprodil-containing medium.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • NMDA Challenge:

    • Prepare a stimulation solution of 200 µM NMDA and 10 µM glycine in BSS. Note: The optimal NMDA concentration can range from 25-200 µM and should be determined empirically for your specific culture system.

    • Remove the Radiprodil-containing medium.

    • Gently wash the cells once with BSS containing 10 µM glycine.

    • Add the NMDA/glycine stimulation solution to the wells.

    • Incubate for 20-60 minutes at room temperature or 37°C.

  • Recovery:

    • Remove the NMDA solution and gently wash the cells twice with pre-warmed BSS.

    • Return the original conditioned medium (saved during the pre-treatment step) or fresh culture medium to the wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Quantify Cell Death:

    • Measure LDH release into the culture supernatant according to the manufacturer's protocol for your LDH assay kit.

    • Include control wells for:

      • Untreated (Negative Control): No Radiprodil, no NMDA.

      • Maximum Lysis (Positive Control): Treat cells with the lysis buffer provided in the kit.

      • NMDA only (Excitotoxicity Control): Vehicle pre-treatment followed by NMDA challenge.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. Plot the percentage of neuroprotection afforded by Radiprodil against its concentration.

Protocol 2: NMDA-Mediated Calcium Imaging Assay

This protocol measures the ability of Radiprodil to inhibit NMDA-induced intracellular calcium ([Ca²⁺]i) influx using a fluorescent calcium indicator.

Materials:

  • Primary neuronal cultures on glass-bottom imaging dishes.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer, containing CaCl₂ and MgCl₂.

  • Radiprodil stock solution.

  • NMDA and Glycine stock solutions.

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Indicator Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash cultured neurons gently with pre-warmed HBSS.

    • Incubate cells with the loading solution for 30-40 minutes at 37°C.

    • Wash cells 2-3 times with HBSS to remove excess dye and allow 20-30 minutes for de-esterification.

  • Radiprodil Incubation:

    • Replace the buffer with HBSS containing the desired concentration of Radiprodil (or vehicle).

    • Incubate for 10-15 minutes at room temperature on the microscope stage.

  • Baseline Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

  • Stimulation and Recording:

    • Prepare a stimulation solution of NMDA and glycine in HBSS (e.g., final concentration of 100 µM NMDA / 10 µM glycine).

    • Add the stimulation solution to the dish while continuously recording the fluorescence signal.

    • Record the change in fluorescence intensity over time for 5-10 minutes.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Quantify the change in fluorescence (ΔF) from baseline (F₀) as ΔF/F₀.

    • Compare the peak ΔF/F₀ in Radiprodil-treated neurons to vehicle-treated controls to determine the percentage of inhibition.

Experimental Workflow Visualization

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node A Plate Primary Neurons in 96-well Plate B Culture for 14-21 DIV (Allow Maturation) A->B C Pre-treat with Radiprodil or Vehicle (1-2 hr) B->C D Challenge with NMDA/Glycine (20-60 min) C->D E Wash and Recover (18-24 hr) D->E F Perform LDH Assay on Supernatant E->F G Analyze Data: Calculate % Neuroprotection F->G

Figure 2. Workflow for an NMDA-induced excitotoxicity assay.

References

Preparing Radiprodil for In-Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Radiprodil (RGH-896) for in-vivo experiments. Radiprodil is a selective, orally active negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] It is under investigation for various neurological conditions, including neuropathic pain and epilepsy.[2][3] Proper preparation and formulation are critical for ensuring accurate and reproducible results in preclinical research.

Physicochemical Properties and Storage

Radiprodil is a light yellow to yellow solid.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Data Presentation: Solubility and Dosage

The following tables summarize the key quantitative data for the preparation of Radiprodil.

Table 1: Solubility of Radiprodil

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~250 mg/mL (629.09 mM)Ultrasonic treatment may be needed to aid dissolution. Hygroscopic DMSO can affect solubility; use newly opened DMSO.
Dimethylformamide (DMF)~2 mg/mLPurge with an inert gas.
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mLPrepare by first dissolving in DMSO, then diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

Table 2: Recommended In-Vivo Dosage and Administration Routes

Animal ModelIndicationDosage RangeRoute of Administration
MouseAudiogenic SeizuresED50: 2.1 mg/kgNot specified, likely intraperitoneal or oral
Mouse (Grin2aS/S)Audiogenic Seizures1.5 - 10 mg/kgIntraperitoneal (i.p.)
Rat (Juvenile)Pentylenetetrazole-induced Seizures3 - 10 mg/kgNot specified, likely intraperitoneal or oral
Human (Clinical Trial)Healthy Volunteers30 mg (single dose)Oral suspension

Experimental Protocols

Below are detailed protocols for the preparation of Radiprodil for in-vivo administration.

Protocol 1: Preparation of Radiprodil for Oral Administration (Suspension)

This protocol is based on formulations used in preclinical and clinical studies for oral delivery.

Materials:

  • Radiprodil powder

  • Vehicle solution (choose one of the options below)

    • Option A (PEG-based): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • Option B (Cyclodextrin-based): 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • Option C (Oil-based): 10% DMSO, 90% Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of Radiprodil powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a 10% concentration of the final volume.

  • Vortex the mixture thoroughly until the Radiprodil is completely dissolved in DMSO. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Sequentially add the remaining components of your chosen vehicle (PEG300, Tween-80, and Saline for Option A; SBE-β-CD in Saline for Option B; or Corn Oil for Option C).

  • Vortex the solution extensively after each addition to ensure a homogenous suspension.

  • The final solution should be clear. Visually inspect for any precipitation before administration.

  • Administer the suspension to the animal via oral gavage at the desired dose.

Protocol 2: Preparation of Radiprodil for Intraperitoneal (i.p.) Injection

This protocol is suitable for studies requiring systemic administration.

Materials:

  • Radiprodil powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Radiprodil in DMSO. For example, dissolve 10 mg of Radiprodil in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • For the working solution, dilute the DMSO stock solution with PBS (pH 7.2) to the final desired concentration. It is recommended to keep the final DMSO concentration low (typically <10%) to minimize solvent toxicity.

  • For example, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of PBS.

  • Vortex the working solution thoroughly before each injection to ensure it is well-mixed.

  • Administer the solution via intraperitoneal injection.

Mandatory Visualizations

Signaling Pathway of Radiprodil's Action

The following diagram illustrates the mechanism of action of Radiprodil as a negative allosteric modulator of the NMDA receptor.

Radiprodil_Mechanism cluster_neuron Postsynaptic Neuron cluster_channel Ion Channel NMDA_receptor NMDA Receptor (NR1/NR2B) Ion_Channel Ca²⁺ / Na⁺ Influx NMDA_receptor->Ion_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ion_Channel->Downstream Activates Glutamate Glutamate Glutamate->NMDA_receptor Binds to NR2B Subunit Radiprodil Radiprodil Radiprodil->NMDA_receptor Negative Allosteric Modulation

Caption: Radiprodil's mechanism of action at the NMDA receptor.

Experimental Workflow for In-Vivo Study

The diagram below outlines a typical experimental workflow for an in-vivo study using Radiprodil.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Radiprodil Formulation D Radiprodil Administration A->D B Animal Acclimation C Baseline Measurement B->C C->D E Post-treatment Observation D->E F Data Collection E->F G Statistical Analysis F->G

Caption: A typical workflow for in-vivo experiments with Radiprodil.

References

Methodologies for Studying Radiprodil's Effect on Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for neuronal development, synaptic plasticity, learning, and memory.[3][4][5] Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, has been implicated in various neurological and psychiatric disorders, including epilepsy, neurodevelopmental disorders, and neuropathic pain.

Radiprodil is currently under investigation in clinical trials for conditions such as GRIN-related disorders, infantile spasms, tuberous sclerosis complex, and focal cortical dysplasia, with studies evaluating its impact on both seizure frequency and behavioral symptoms. These application notes and protocols provide detailed methodologies for preclinical and in vitro studies to comprehensively evaluate the effects of Radiprodil on behavior, offering a framework for researchers in drug discovery and development.

Signaling Pathway of Radiprodil Action

Radiprodil exerts its effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the receptor's activity in a non-competitive manner, thereby modulating downstream signaling cascades.

Radiprodil_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Radiprodil Radiprodil Radiprodil->NMDAR Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Behavioral_Effects Modulation of Behavioral & Seizure Activity Signaling->Behavioral_Effects

Radiprodil's mechanism of action on the NMDA receptor.

Preclinical Behavioral Assays

A battery of behavioral tests is essential to characterize the psychoactive properties of Radiprodil. The following protocols are designed for rodent models (mice or rats) and should be adapted based on the specific research question and animal strain.

General Experimental Workflow

Experimental_Workflow A Animal Acclimation (1-2 weeks) B Baseline Behavioral Testing (Optional) A->B C Radiprodil or Vehicle Administration (Acute or Chronic Dosing) B->C D Behavioral Assay Battery C->D E Data Collection & Analysis D->E F Tissue Collection for Ex Vivo Analysis D->F

A typical workflow for preclinical behavioral studies.
Open Field Test

Application: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior. This test is crucial to ensure that effects observed in other behavioral paradigms are not due to motor impairments.

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice) with a floor divided into a central and a peripheral zone.

  • Procedure:

    • Habituate animals to the testing room for at least 30 minutes before the test.

    • Administer Radiprodil or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

    • Place the animal gently in the center of the open field.

    • Record the animal's activity for 5-10 minutes using a video tracking system.

    • Clean the arena thoroughly between each animal with 70% ethanol (B145695) to eliminate olfactory cues.

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

Data Presentation:

Treatment GroupTotal Distance (cm)Time in Center (s)Center EntriesRearing Frequency
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Elevated Plus Maze (EPM)

Application: To assess anxiety-like behavior, based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate animals to the testing room.

    • Administer Radiprodil or vehicle.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Clean the maze between trials.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total arm entries (as a measure of general activity).

Data Presentation:

Treatment GroupTime in Open Arms (%)Open Arm Entries (%)Total Arm Entries
VehicleMean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 2)Mean ± SEMMean ± SEMMean ± SEM
Radiprodil (Dose 3)Mean ± SEMMean ± SEMMean ± SEM
Novel Object Recognition (NOR) Test

Application: To assess learning and memory, specifically recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

Protocol:

  • Apparatus: The same open field arena used for locomotor activity testing.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

    • Familiarization Phase (Day 3): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

    • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer Radiprodil or vehicle before or after the familiarization phase, depending on whether the interest is in acquisition or consolidation.

    • Test Phase (Day 3 or 4): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

  • Data Analysis:

    • Time spent exploring the novel object versus the familiar object.

    • Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).

Data Presentation:

Treatment GroupDiscrimination IndexTotal Exploration Time (s)
VehicleMean ± SEMMean ± SEM
Radiprodil (Dose 1)Mean ± SEMMean ± SEM
Radiprodil (Dose 2)Mean ± SEMMean ± SEM
Radiprodil (Dose 3)Mean ± SEMMean ± SEM
Forced Swim Test (FST)

Application: To assess depressive-like behavior, based on the principle of learned helplessness.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Place the animal in the water for 15 minutes. This session is for habituation.

    • Test Session (Day 2): Administer Radiprodil or vehicle 30-60 minutes before the test. Place the animal in the water for 5-6 minutes.

    • Record the session and score the duration of immobility (floating with minimal movements to keep the head above water).

  • Data Analysis:

    • Total time spent immobile.

Data Presentation:

Treatment GroupImmobility Time (s)
VehicleMean ± SEM
Radiprodil (Dose 1)Mean ± SEM
Radiprodil (Dose 2)Mean ± SEM
Radiprodil (Dose 3)Mean ± SEM
Positive Control (e.g., Imipramine)Mean ± SEM

In Vitro and Ex Vivo Assays

To complement behavioral studies, in vitro and ex vivo experiments are crucial for elucidating the molecular and cellular mechanisms of Radiprodil's action.

Receptor Binding Assay

Application: To determine the binding affinity and selectivity of Radiprodil for the GluN2B subunit of the NMDA receptor.

Protocol:

  • Preparation: Use cell lines expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B) or rodent brain tissue homogenates.

  • Radioligand Binding:

    • Incubate the receptor preparation with a radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil).

    • Add increasing concentrations of unlabeled Radiprodil to compete with the radioligand.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Calculate the IC₅₀ (inhibitory concentration 50%) value for Radiprodil.

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SubtypeKi (nM)
RadiprodilGluN1/GluN2BValue ± SEM
RadiprodilOther Receptor SubtypesValue ± SEM
Reference CompoundGluN1/GluN2BValue ± SEM
Electrophysiology in Brain Slices

Application: To investigate the functional effects of Radiprodil on synaptic transmission and plasticity in specific brain regions, such as the hippocampus.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus of rodents.

  • Recording:

    • Use whole-cell patch-clamp or field potential recordings to measure synaptic responses.

    • Evoke excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) by stimulating afferent pathways (e.g., Schaffer collaterals).

    • Bath-apply Radiprodil at various concentrations and measure its effect on the amplitude and kinetics of NMDA receptor-mediated synaptic currents.

    • Investigate the effect of Radiprodil on long-term potentiation (LTP), a cellular correlate of learning and memory.

  • Data Analysis:

    • Quantify the percentage of inhibition of NMDA receptor-mediated currents by Radiprodil.

    • Measure the effect of Radiprodil on the magnitude of LTP.

Data Presentation:

Radiprodil Concentration (µM)NMDA-EPSC Inhibition (%)LTP Magnitude (% of baseline)
0 (Control)0Mean ± SEM
0.1Mean ± SEMMean ± SEM
1Mean ± SEMMean ± SEM
10Mean ± SEMMean ± SEM

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for characterizing the behavioral and neurophysiological effects of Radiprodil. A systematic approach combining in vivo behavioral assays with in vitro and ex vivo techniques will be critical for understanding the full therapeutic potential of this novel GluN2B-selective NMDA receptor modulator and for guiding its development for the treatment of various neurological and psychiatric disorders. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized based on specific experimental goals and resources.

References

Application Notes and Protocols for Radiprodil Clinical Trials in Neurology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil (also known as UCB3491) is an investigational drug being evaluated for the treatment of several neurological disorders.[1] It functions as a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By modulating the activity of these receptors, Radiprodil may help control excessive brain activity that can lead to seizures and other neurological symptoms.[1] This document provides detailed application notes and experimental protocols for the design of clinical trials investigating Radiprodil in various neurological conditions, including GRIN-related disorders, Infantile Spasms (IS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD).

Mechanism of Action

Radiprodil selectively binds to an allosteric site on the NMDA receptor complex at the interface between the GluN1 and GluN2B subunits.[2] This binding stabilizes a non-active conformation of the receptor, thereby reducing calcium influx without directly competing with the glutamate (B1630785) binding site. This targeted modulation of GluN2B-containing NMDA receptors is particularly relevant in conditions where their overexpression or gain-of-function mutations are implicated in the pathophysiology.

cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Neuronal Excitotoxicity & Seizure Activity Ca_ion->Excitotoxicity Leads to Radiprodil Radiprodil Radiprodil->NMDA_R Negative Allosteric Modulation (Inhibits)

Caption: Radiprodil's mechanism of action on the NMDA receptor.

Preclinical Evidence Summary

Preclinical studies have demonstrated the anticonvulsant effects of Radiprodil in various animal models of epilepsy. These studies provide a strong rationale for its clinical development in neurological disorders characterized by seizure activity.

Key Preclinical Findings
Animal ModelKey FindingsReference
Audiogenic Seizure Model (mice)Potent, dose-dependent protection against generalized clonic convulsions. ED50 of 2.1 mg/kg.
Pentylenetetrazole (PTZ)-induced Seizure Model (rats)Age-dependent anticonvulsant effect, with higher potency in juvenile rats (PN12), consistent with the developmental expression of the GluN2B subunit. At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.
In Vitro Models of GRIN mutationsEffective antagonist at over 80% of tested human disease-associated GRIN1 and GRIN2B gain-of-function missense variants.
Knock-in Mouse Model (GluN2B-Ser810Arg)Blocks synaptic GluN2B receptors in brain slices from a mouse line with a gain-of-function variant associated with early-onset epileptic encephalopathy.

Clinical Trial Design and Protocols

Radiprodil is currently being investigated in several clinical trials for various neurological indications. The following sections outline the experimental design and protocols for these trials.

Overall Clinical Development Workflow

cluster_preclinical Preclinical Development cluster_phase1 Phase 1 cluster_phase3 Phase 3 cluster_approval Regulatory Review preclinical_studies Preclinical Studies (Audiogenic & PTZ Models) phase1b Phase 1b Trials (Honeycomb, Astroscape) preclinical_studies->phase1b Informs phase3 Phase 3 Trial (BeeLine) phase1b->phase3 Supports Advancement fda_review FDA Review & Approval phase3->fda_review Provides Efficacy & Safety Data

Caption: Radiprodil's clinical development pathway.

Application Note 1: GRIN-Related Neurodevelopmental Disorders

Trial Design: The Honeycomb (Phase 1b) and BeeLine (Phase 3) Studies

The clinical development of Radiprodil for GRIN-related neurodevelopmental disorders (GRIN-NDD) with gain-of-function mutations includes the Phase 1b Honeycomb study (NCT05818943) and the planned Phase 3 BeeLine trial.

Honeycomb Study (Phase 1b, Open-Label)

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of Radiprodil in children with GRIN-related disorders with a gain-of-function (GoF) genetic variant.

  • Patient Population: Children aged 6 months to 12 years with a confirmed GoF mutation in GRIN1, GRIN2A, or GRIN2B genes.

  • Key Efficacy Endpoints:

    • Change in countable motor seizure (CMS) frequency from baseline.

    • Clinician and Caregiver Global Impressions of Change (CGI-C and CaGI-C).

    • Aberrant Behavior Checklist – Community (ABC-C).

BeeLine Study (Phase 3, Placebo-Controlled)

  • Objective: To evaluate the efficacy and safety of Radiprodil on both seizure frequency and non-seizure symptoms in children with GRIN-NDD.

  • Patient Population:

    • Randomized Qualifying Seizure (RQS) Cohort: Patients with at least 4 baseline countable motor seizures during a 4-week observation period.

    • Randomized Auxiliary (RA) Cohort: Patients with significant behavioral or other non-seizure symptoms who do not meet the seizure frequency criteria.

  • Primary Endpoint: Reduction in seizure frequency for the RQS cohort and a GRIN-specific Clinical Global Impression (GRIN-CGI) scale for the RA cohort.

Experimental Protocols

1.2.1. Patient Screening and Enrollment

  • Inclusion Criteria:

    • Confirmed GoF mutation in a GRIN gene.

    • Age between 6 months and 12 years.

    • For the RQS cohort, a minimum of 4 observable motor seizures during a 4-week prospective observation period.

    • Failure of at least two prior anti-seizure medications (ASMs).

  • Exclusion Criteria:

    • Clinically significant unstable medical conditions.

    • Use of other investigational drugs within a specified timeframe.

1.2.2. Dosing and Administration

  • Formulation: Radiprodil is administered as a liquid suspension at concentrations of 0.25 mg/mL or 2.50 mg/mL.

  • Administration: Orally or via gastric/nasogastric tube, twice daily (BID).

  • Dosing Schedule:

    • Screening/Observation Period (35 days): Establish baseline seizure frequency and/or behavioral symptoms.

    • Titration Period (approx. 51 days): Radiprodil is initiated at a low dose and slowly up-titrated to the highest tolerated and potentially effective dose.

    • Maintenance Period (8 weeks): Patients remain on the optimal dose.

    • Open-Label Extension: Eligible participants may continue to receive Radiprodil.

1.2.3. Pharmacokinetic (PK) Analysis

  • Sampling: Blood samples are collected at pre-specified time points during the titration and maintenance periods to assess plasma concentrations of Radiprodil. Microsampling techniques may be utilized to facilitate PK sampling in infants.

  • Analysis: Population PK modeling will be used to characterize the PK profile of Radiprodil in the pediatric population.

1.2.4. Efficacy and Safety Assessments

AssessmentDescriptionFrequency
Seizure Diary Caregivers record the daily frequency and type of countable motor seizures in an electronic diary.Daily
GRIN-CGI Scale A GRIN-specific Clinical Global Impression scale to assess the severity and change of GRIN-NDD symptoms, including communication, motor function, and behavior.At baseline and specified follow-up visits
ABC-C The Aberrant Behavior Checklist – Community is used to evaluate behavioral problems.At baseline and specified follow-up visits
Adverse Event (AE) Monitoring All AEs are recorded and assessed for severity and relationship to the study drug.Throughout the study
Laboratory Tests Standard hematology, clinical chemistry, and urinalysis.At screening and specified follow-up visits
Electrocardiograms (ECGs) To monitor for any cardiac effects.At screening and specified follow-up visits

Application Note 2: Infantile Spasms (IS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD)

Trial Design: The Astroscape Study (Phase 1b/2a)

The Astroscape trial (NCT06392009) is an ongoing, open-label Phase 1b/2a clinical trial assessing the safety, tolerability, pharmacokinetics, and potential efficacy of Radiprodil in patients with TSC or FCD Type II.

  • Objective: To evaluate the safety and potential efficacy of Radiprodil in reducing seizures and improving non-seizure symptoms in patients with TSC or FCD Type II.

  • Patient Population: Approximately 30 patients with a diagnosis of TSC or FCD Type II who have seizures not adequately controlled by standard of care therapies.

  • Rationale: Enhanced GluN2B NMDA receptor expression has been observed in brain tissues from TSC and FCD lesions, suggesting that Radiprodil may be beneficial in these conditions.

Experimental Protocols

2.2.1. Patient Selection

  • Inclusion Criteria:

    • Confirmed diagnosis of TSC or FCD Type II.

    • Drug-resistant epilepsy, defined as failure to achieve seizure freedom with at least two appropriate ASMs.

    • Stable regimen of concomitant ASMs for a specified period before enrollment.

  • Exclusion Criteria:

    • Progressive neurological disease other than TSC or FCD.

    • Prior resective epilepsy surgery within a specified timeframe.

2.2.2. Dosing and Administration

The dosing and administration protocol is expected to be similar to that of the GRIN-NDD trials, involving a titration period to an individually optimized dose followed by a maintenance period.

2.2.3. Efficacy and Safety Outcome Measures

AssessmentDescription
Primary Endpoint Safety and tolerability of Radiprodil.
Secondary Endpoints * Percentage change in seizure frequency from baseline.
* Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
* Change in non-seizure symptoms (e.g., behavior, cognition) assessed using standardized scales.
* Pharmacokinetic parameters of Radiprodil.

Preclinical Protocol Example: Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to assess the anticonvulsant activity of Radiprodil in a model of generalized seizures in young animals, reflecting the pediatric target population.

1. Animals: Male Wistar rat pups at postnatal day 12 (PN12).

2. Materials:

  • Radiprodil solution

  • Vehicle control (e.g., saline)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Syringes and needles for intraperitoneal (IP) injection.

  • Observation chambers.

  • Video recording equipment.

3. Procedure:

  • Acclimatize the rat pups to the testing room for at least 1 hour before the experiment.

  • Administer Radiprodil or vehicle control via IP injection at various doses (e.g., 1, 3, 10 mg/kg).

  • After a pre-determined pretreatment time (e.g., 30 minutes), administer PTZ (60 mg/kg, IP) to induce seizures.

  • Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

4. Data Analysis:

  • Compare the seizure scores and latencies between the Radiprodil-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

  • Calculate the ED50 value for protection against generalized tonic-clonic seizures.

cluster_protocol PTZ-Induced Seizure Protocol start Start acclimatize Acclimatize Rat Pups (PN12) start->acclimatize administer_radiprodil Administer Radiprodil or Vehicle (IP) acclimatize->administer_radiprodil wait Wait 30 minutes administer_radiprodil->wait administer_ptz Administer PTZ (60 mg/kg, IP) wait->administer_ptz observe Observe and Record Behavior (30 min) administer_ptz->observe score Score Seizure Severity (Racine Scale) observe->score analyze Data Analysis score->analyze end End analyze->end

Caption: Workflow for the PTZ-induced seizure model.

References

Best practices for Radiprodil storage and handling in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Radiprodil

For Researchers, Scientists, and Drug Development Professionals

This document provides best practices for the storage and handling of Radiprodil in a laboratory setting. It includes detailed protocols for solution preparation and outlines essential safety precautions.

Introduction

Radiprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit (GluN2B)[1]. It is an orally active compound that has been investigated for its potential therapeutic effects in various neurological disorders, including neuropathic pain and conditions characterized by seizures[2][3][4]. Proper storage and handling of Radiprodil are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.

Storage and Stability

To maintain the integrity of Radiprodil, it is imperative to adhere to the following storage conditions.

Solid Form
Storage ConditionDurationReference
-20°C≥ 4 years
-20°C3 years
In Solvent
Storage ConditionDurationReference
-80°C2 years
-20°C1 year
< -20°CSeveral months

Note: For short-term transport, Radiprodil can be shipped at room temperature for a period of less than two weeks.

Solution Preparation

Radiprodil exhibits solubility in organic solvents and is sparingly soluble in aqueous solutions.

Solubility Data
SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL
Dimethylformamide (DMF)~2 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
Protocol for Preparing a Stock Solution in DMSO
  • Preparation: Allow the vial of solid Radiprodil to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Radiprodil powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of Radiprodil).

  • Mixing: To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution
  • Dilution: From the DMSO stock solution, take the required volume and dilute it with the desired aqueous buffer (e.g., PBS) to the final concentration.

  • Stability: It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.

Safety and Handling

Radiprodil is a hazardous substance and requires careful handling to prevent exposure.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.

  • Eye Irritation: Causes serious eye irritation.

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle Radiprodil in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, prevent it from entering drains or water courses. Collect the spillage and dispose of it as hazardous waste.

Incompatible Materials

Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Experimental Protocols

Representative In Vitro Assay: Calcium Imaging in Primary Neuronal Cultures

This protocol describes a representative experiment to assess the inhibitory effect of Radiprodil on NMDA-induced calcium influx in primary cortical neurons.

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated glass-bottom dishes.

  • Dye Loading: On the day of the experiment, load the neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Preparation of Solutions:

    • Prepare a 2X stock of NMDA and its co-agonist, glycine, in an appropriate assay buffer.

    • Prepare a 2X stock of Radiprodil working solution by diluting the DMSO stock in the assay buffer.

  • Baseline Measurement: Acquire a stable baseline fluorescence signal from the loaded cells.

  • Radiprodil Incubation: Add the Radiprodil working solution to the cells and incubate for the desired pre-incubation time.

  • NMDA Stimulation: Add the NMDA/glycine solution to the cells to induce a calcium influx.

  • Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Analysis: Quantify the peak fluorescence intensity in the presence and absence of Radiprodil to determine its inhibitory effect.

Visualizations

Experimental Workflow for Radiprodil Handling and Use

Radiprodil_Workflow cluster_Storage Storage cluster_Preparation Preparation cluster_Experiment Experiment cluster_Safety Safety Precautions Solid Solid Radiprodil (-20°C) Weigh Weigh Solid Solid->Weigh Equilibrate to RT Stock Stock Solution (DMSO) (-20°C or -80°C) Dilute Dilute to Aqueous Working Solution Stock->Dilute Prepare Fresh Dissolve Dissolve in DMSO Weigh->Dissolve PPE Wear PPE Weigh->PPE Hood Use Fume Hood Weigh->Hood Dissolve->Stock Aliquot & Store Dissolve->Hood Assay In Vitro / In Vivo Assay Dilute->Assay Wash Wash Hands Assay->Wash Radiprodil_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (with NR2B subunit) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Radiprodil Radiprodil Radiprodil->NMDA_Receptor Inhibits Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream

References

Application Notes and Protocols for Radiprodil in Synaptic Plasticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Radiprodil, a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in the investigation of synaptic plasticity. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of GluN2B-containing NMDA receptors in synaptic function and dysfunction.

Introduction to Radiprodil

Radiprodil is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2] NMDA receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] The GluN2B subunit, in particular, has been implicated in both long-term potentiation (LTP) and long-term depression (LTD), making Radiprodil a valuable tool for dissecting the molecular mechanisms of these processes.[5] Radiprodil has been investigated for its therapeutic potential in various neurological disorders, including GRIN-related disorders, infantile spasms, and neuropathic pain.

Data Presentation

Quantitative Effects of Amyloid-Beta on LTP and Rescue by Radiprodil

The following table summarizes the inhibitory concentrations (IC50) of various amyloid-beta (Aβ) species on the induction of Long-Term Potentiation (LTP) in murine hippocampal slices. The data also highlights the concentration of Radiprodil used to successfully reverse these synaptotoxic effects.

Amyloid-Beta (Aβ) SpeciesIC50 for LTP InhibitionRadiprodil Concentration for LTP Rescue
Aβ1-422 nM10 nM
Aβ1-409 nM10 nM
Pyroglutamate-modified Aβ (AβpE3)2 nMNot effective
Nitrated Aβ (3NTyr10-Aβ)35 nM10 nM
Aβ1-43No effectNot applicable
Pooled Aβ species20 nM10 nM

Data extracted from Rammes et al., 2018.

Signaling Pathways

GluN2B-Mediated Signaling in Synaptic Plasticity

The following diagram illustrates the central role of the GluN2B subunit of the NMDA receptor in downstream signaling cascades that mediate synaptic plasticity. Activation of GluN2B-containing NMDA receptors leads to an influx of Ca2+, which in turn activates key signaling molecules such as Calcium/calmodulin-dependent protein kinase II (CaMKII).

GluN2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:g2b Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens CaMKII CaMKII Ca2_influx->CaMKII Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Modulates Radiprodil Radiprodil Radiprodil->NMDAR:g2b Allosterically Inhibits

Caption: GluN2B signaling cascade in synaptic plasticity.

Experimental Protocols

Protocol 1: Investigating the Effect of Radiprodil on Long-Term Potentiation (LTP)

This protocol describes the induction of LTP in acute hippocampal slices and the application of Radiprodil to assess its modulatory effects.

Materials:

  • Radiprodil stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber for electrophysiology

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 2-3 ml/min.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Radiprodil Application:

    • Prepare the desired final concentration of Radiprodil in aCSF from the stock solution. A concentration of 10 nM has been shown to be effective in rescuing Aβ-induced LTP deficits.

    • Bath-apply Radiprodil for a pre-incubation period of at least 20-30 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

    • Compare the degree of potentiation in the presence and absence of Radiprodil.

Experimental Workflow for LTP Studies with Radiprodil

LTP_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (≥1 hour) Slice_Prep->Recovery Baseline Establish Stable Baseline Recording (20-30 min) Recovery->Baseline Radiprodil_App Bath Apply Radiprodil (e.g., 10 nM for 20-30 min) Baseline->Radiprodil_App LTP_Induction Induce LTP (HFS or TBS) Radiprodil_App->LTP_Induction Post_Recording Post-Induction Recording (≥60 min) LTP_Induction->Post_Recording Analysis Data Analysis: Compare LTP magnitude Post_Recording->Analysis End End Analysis->End

Caption: Workflow for investigating Radiprodil's effect on LTP.

Protocol 2: Investigating the Effect of Radiprodil on Long-Term Depression (LTD)

This protocol outlines the procedure for inducing LTD in hippocampal slices and using Radiprodil to probe the involvement of GluN2B subunits.

Materials:

  • Same as for Protocol 1.

Methodology:

  • Slice Preparation and Electrophysiological Recording:

    • Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and establish a stable baseline recording.

  • Radiprodil Application:

    • Bath-apply the desired concentration of Radiprodil for at least 20-30 minutes prior to LTD induction. The optimal concentration may need to be determined empirically, starting with a range similar to that used in LTP studies (e.g., 10-100 nM).

  • LTD Induction:

    • Induce LTD using a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses at 1 Hz.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes following the LFS to measure the extent and persistence of the depression.

    • Analyze the data to determine if Radiprodil blocks or attenuates the induction of LTD.

Experimental Workflow for LTD Studies with Radiprodil

LTD_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (≥1 hour) Slice_Prep->Recovery Baseline Establish Stable Baseline Recording (20-30 min) Recovery->Baseline Radiprodil_App Bath Apply Radiprodil (e.g., 10-100 nM for 20-30 min) Baseline->Radiprodil_App LTD_Induction Induce LTD (LFS, e.g., 1 Hz for 15 min) Radiprodil_App->LTD_Induction Post_Recording Post-Induction Recording (≥60 min) LTD_Induction->Post_Recording Analysis Data Analysis: Compare LTD magnitude Post_Recording->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Troubleshooting unexpected Radiprodil side effects in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Radiprodil in mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its primary mechanism of action?

Radiprodil is an orally active, selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] This means it reduces the activity of NMDA receptors that contain the GluN2B subunit, without completely blocking them.[2] This mechanism is being investigated for its therapeutic potential in various neurological disorders, including epilepsy and neuropathic pain.[1][3]

Q2: What are the known on-target effects of Radiprodil in mouse models?

The most well-documented on-target effect of Radiprodil in mice is its anticonvulsant activity. It has shown potent, dose-dependent protection against generalized clonic convulsions in audiogenic seizure models. In one study, the 50% effective dose (ED50) to prevent these seizures was 2.1 mg/kg. Radiprodil has also been shown to delay the onset of chemically induced seizures.

Q3: Are there any known off-target effects or neurotoxicity concerns with Radiprodil in mice?

While Radiprodil is considered highly selective for the GluN2B subunit, it's important to be aware of potential off-target effects associated with this class of drugs. Some GluN2B antagonists have shown affinity for other receptors, such as the sigma-1 receptor, which could contribute to unexpected behavioral phenotypes. Chronic administration of other GluN2B antagonists in wild-type mice has been associated with behavioral disruptions, including increased anxiety-like behavior and impaired performance in some cognitive tasks. However, specific neurotoxicity studies on Radiprodil in mice are not extensively publicly available. Preclinical toxicology studies have been conducted, and the drug is generally considered to have a good safety profile in that context.

Q4: Have there been any sex-dependent differences observed with Radiprodil in mice?

Yes, a study investigating Radiprodil's efficacy in a mouse model of audiogenic seizures reported a significant sex-dependent difference. Radiprodil was found to be more effective in female mice compared to male mice in reducing the onset and severity of seizures. This is a critical factor to consider in experimental design and data analysis. Other NMDA receptor antagonists have also been shown to have sex-specific effects on behavior in rodents.

Troubleshooting Guide

Unexpected Behavioral Phenotypes

Problem: My mice are exhibiting unexpected behaviors after Radiprodil administration, such as hyperactivity, sedation, or increased anxiety-like behaviors in an open field test.

Possible Causes and Solutions:

  • Dose-dependent effects: High doses of NMDA receptor antagonists can lead to sedative effects or, conversely, hyperactivity.

    • Troubleshooting Step: If observing sedation, consider reducing the dose. If observing hyperactivity, ensure the dose is not in a range known to induce psychotomimetic-like effects. A dose-response study for your specific mouse strain and behavioral paradigm is highly recommended.

  • Off-target effects: As with other GluN2B antagonists, off-target binding could contribute to unexpected behaviors.

    • Troubleshooting Step: Review the literature for known off-target profiles of similar compounds. If the behavior is inconsistent with GluN2B modulation, consider the possibility of off-target engagement.

  • Strain-specific responses: Different mouse strains can exhibit varied behavioral responses to pharmacological agents.

    • Troubleshooting Step: Compare your findings with studies that have used the same mouse strain. If you are using a novel strain, it is crucial to establish a baseline dose-response curve.

  • Environmental factors: The testing environment can significantly influence behavioral readouts.

    • Troubleshooting Step: Ensure consistent and appropriate lighting, noise levels, and handling procedures for all experimental groups. Acclimatize mice to the testing room before behavioral assessments.

Variability in Efficacy

Problem: I am observing high variability in the anticonvulsant efficacy of Radiprodil between animals.

Possible Causes and Solutions:

  • Sex-dependent effects: As noted, Radiprodil has demonstrated greater efficacy in female mice in certain models.

    • Troubleshooting Step: Segregate your data by sex. Ensure equal numbers of male and female mice in your experimental groups and analyze the data accordingly.

  • Pharmacokinetic variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied drug exposure.

    • Troubleshooting Step: Ensure consistent administration techniques (e.g., time of day, food/water access). For critical studies, consider satellite pharmacokinetic studies to correlate drug exposure with efficacy.

  • Model-specific factors: The severity and type of seizure model can influence drug efficacy.

    • Troubleshooting Step: In audiogenic seizure models, factors like the intensity and frequency of the acoustic stimulus can affect seizure susceptibility and, consequently, the apparent efficacy of the drug. Standardize your seizure induction protocol rigorously.

Motor Coordination Impairment

Problem: My mice are showing signs of motor impairment on the rotarod test after Radiprodil administration.

Possible Causes and Solutions:

  • On-target NMDA receptor modulation: NMDA receptors are involved in motor control, and their modulation can affect motor performance.

    • Troubleshooting Step: This may be an expected on-target effect. It is important to differentiate between general motor impairment and a specific deficit in coordination.

  • Sedative effects at higher doses: As mentioned, higher doses may induce sedation, leading to poor performance on motor tasks.

    • Troubleshooting Step: Conduct a dose-response study to identify a dose that provides the desired therapeutic effect without causing significant motor impairment. Compare performance to vehicle-treated controls at each dose.

  • Inadequate training/acclimation: Mice require proper training and acclimation to the rotarod apparatus to perform consistently.

    • Troubleshooting Step: Ensure all mice receive adequate training on the rotarod before the drug administration and testing day.

Quantitative Data Summary

Table 1: Dose-Dependent Efficacy of Radiprodil in a Mouse Model of Audiogenic Seizures

Dose of Radiprodil (mg/kg)Incidence of Audiogenic Seizures (%)
Vehicle75.5%
1.530.5%
312.0%
106.0%

Data adapted from a study in Grin2aS/S mice.

Table 2: Sex-Dependent Efficacy of Radiprodil in Preventing Audiogenic Seizures

Dose of Radiprodil (mg/kg)Seizure Incidence in Males (%)Seizure Incidence in Females (%)
Vehicle~80%~70%
3~25%~0%
10~12%~0%

Approximate values extrapolated from graphical data in a study of Grin2aS/S mice.

Experimental Protocols

Audiogenic Seizure Induction Protocol

This protocol is adapted for testing the efficacy of anticonvulsant compounds in mouse models susceptible to sound-induced seizures.

  • Animal Preparation:

    • Use a mouse strain known to be susceptible to audiogenic seizures (e.g., DBA/2 or genetically modified models like Grin2aS/S).

    • Administer Radiprodil or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before seizure induction to allow for optimal drug exposure.

  • Seizure Induction:

    • Place a single mouse into a cylindrical chamber.

    • Expose the mouse to a high-intensity acoustic stimulus (e.g., 11 kHz, 100-110 dB) for a fixed duration (e.g., 20-60 seconds).

  • Observation and Scoring:

    • Observe the mouse for characteristic seizure behaviors, which may include:

      • Wild running phase.

      • Clonic seizures.

      • Tonic-clonic seizures with hindlimb extension.

      • Respiratory arrest.

    • Score the seizure severity based on a pre-defined scale and record the latency to each seizure phase.

  • Data Analysis:

    • Compare the incidence and severity of seizures between the Radiprodil-treated and vehicle-treated groups.

    • Analyze data separately for male and female mice.

Open Field Test Protocol

This protocol is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus:

    • A square arena (e.g., 55 cm x 55 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30-60 minutes before the test.

    • Administer Radiprodil or vehicle at a specified time before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use a video tracking software to analyze various parameters, including:

      • Total distance traveled: An indicator of general locomotor activity.

      • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

      • Rearing frequency: An exploratory behavior.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

Rotarod Test Protocol

This protocol assesses motor coordination and balance.

  • Apparatus:

    • A commercially available rotarod apparatus for mice, consisting of a rotating rod with textured surface, divided into lanes.

  • Training/Acclimation:

    • Handle the mice for several days before the test to reduce stress.

    • On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for a few trials to acclimate them to the apparatus.

  • Testing Procedure:

    • Administer Radiprodil or vehicle at a predetermined time before testing.

    • Place the mice on the rotating rod.

    • The test can be run in two modes:

      • Fixed speed: Test at several different constant speeds.

      • Accelerating speed: The rod gradually accelerates from a low speed to a high speed (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall for each mouse. A trial typically ends when the mouse falls off the rod or after a set maximum time.

  • Data Analysis:

    • Compare the average latency to fall between the drug-treated and vehicle-treated groups.

    • It is important to have multiple trials for each mouse and average their performance.

Visualizations

Radiprodil_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor presynaptic Presynaptic Neuron glutamate Glutamate postsynaptic Postsynaptic Neuron NMDA_R GluN1/GluN2B Receptor glutamate->NMDA_R Binds vesicle Synaptic Vesicle ion_channel Ion Channel (Closed) NMDA_R->ion_channel Gating inhibition Negative Allosteric Modulation Radiprodil Radiprodil Radiprodil->NMDA_R Binds to Allosteric Site inhibition->ion_channel Reduces Opening Probability

Caption: Radiprodil's mechanism of action at the glutamatergic synapse.

Troubleshooting_Workflow start Unexpected Experimental Outcome Observed q1 Is the issue related to behavioral changes? start->q1 q2 Is the issue related to variability in efficacy? q1->q2 No a1 Consider Dose-dependency, Off-target Effects, Strain Specificity q1->a1 Yes q3 Is the issue related to motor impairment? q2->q3 No a2 Check for Sex-dependent Effects, PK Variability, Model Consistency q2->a2 Yes a3 Evaluate On-target Effects, Sedation, and Training Adequacy q3->a3 Yes end Refine Protocol and Re-evaluate q3->end No a1->end a2->end a3->end

Caption: A logical workflow for troubleshooting unexpected outcomes in Radiprodil experiments.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation & Handling drug_prep Radiprodil/ Vehicle Preparation acclimation->drug_prep dosing Dosing (e.g., i.p.) drug_prep->dosing seizure Audiogenic Seizure Induction dosing->seizure locomotion Open Field Test dosing->locomotion motor Rotarod Test dosing->motor analysis Statistical Analysis (Segregate by Sex) seizure->analysis locomotion->analysis motor->analysis

Caption: A general experimental workflow for assessing Radiprodil's effects in mouse models.

References

Technical Support Center: Optimizing Radiprodil Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Radiprodil in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its mechanism of action?

Radiprodil is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are ion channels in the brain that are crucial for synaptic transmission and plasticity.[2][3] Radiprodil binds to a site on the GluN2B subunit, reducing the receptor's activity in response to glutamate (B1630785) and glycine (B1666218) binding. This selective antagonism makes it a valuable tool for studying the role of GluN2B-containing NMDA receptors in various neurological processes and diseases.

Q2: What are the common in-vitro assays used to assess Radiprodil activity?

Common in-vitro assays to evaluate the efficacy and potency of Radiprodil include:

  • Electrophysiology: Whole-cell patch-clamp recordings in cells expressing GluN2B-containing NMDA receptors (e.g., Xenopus oocytes or HEK293 cells) are used to measure the inhibition of NMDA-induced currents.

  • Calcium Influx Assays: These assays measure changes in intracellular calcium levels in response to NMDA receptor activation. Radiprodil's ability to block this calcium influx is quantified using fluorescent calcium indicators.

  • Radioligand Binding Assays: These assays determine the binding affinity of Radiprodil to the GluN2B subunit of the NMDA receptor.

Q3: How should I prepare and store Radiprodil stock solutions?

For in-vitro experiments, Radiprodil is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest Radiprodil concentration) in your experiments.

Q4: What is a typical starting concentration range for Radiprodil in an in-vitro assay?

A good starting point for determining the optimal concentration of Radiprodil is to perform a dose-response curve. A broad range of concentrations, for example, from 0.1 nM to 10 µM, is often used initially. The half-maximal inhibitory concentration (IC50) for Radiprodil can vary depending on the cell type and experimental conditions, but it is typically in the low nanomolar range for GluN2B-containing receptors.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in my Radiprodil experiment.

Potential Cause Recommended Solution
Inconsistent cell health or density Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell seeding density to achieve a consistent and responsive cell monolayer.
Radiprodil precipitation in media Radiprodil has limited aqueous solubility. Ensure the final DMSO concentration is sufficient to keep the compound dissolved at the highest concentration tested. Pre-warm the media before adding the Radiprodil working solution and mix gently but thoroughly.
Degradation of Radiprodil Use freshly prepared working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Inconsistent incubation times Adhere strictly to the planned incubation times for Radiprodil treatment and agonist stimulation.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Issue 2: No or very weak inhibitory effect of Radiprodil observed.

Potential Cause Recommended Solution
Suboptimal Radiprodil concentration Perform a wider dose-response curve to ensure you are testing a relevant concentration range. The IC50 can vary between cell lines.
Low or no expression of GluN2B subunits Confirm the expression of the GluN2B subunit in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of GluN2B-containing NMDA receptors (e.g., transfected HEK293 cells).
Inactive Radiprodil Verify the quality and purity of your Radiprodil compound. If possible, test its activity in a validated positive control assay.
Suboptimal assay conditions Ensure that the concentration of the NMDA receptor agonist (e.g., glutamate and glycine) is appropriate to elicit a robust response that can be inhibited. The pH of the assay buffer can also influence Radiprodil's activity.

Issue 3: Observed cytotoxicity at higher concentrations of Radiprodil.

Potential Cause Recommended Solution
Solvent (DMSO) toxicity Ensure the final DMSO concentration in your assay does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the highest DMSO concentration to assess solvent-induced cytotoxicity.
Off-target effects At very high concentrations, Radiprodil may exhibit off-target effects leading to cytotoxicity. Focus on a concentration range around the IC50 for the GluN2B receptor to ensure target-specific effects.
Intrinsic compound toxicity Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50) of Radiprodil in your cell line. This will help you define a therapeutic window where you can observe specific inhibition without significant cell death.

Quantitative Data Summary

Table 1: Radiprodil Potency (IC50) in In-Vitro Assays

Cell Line/SystemAssay TypeAgonist(s)IC50 (nM)Reference
HEK293 cells expressing human GluN1/GluN2BElectrophysiologyGlutamate/Glycine1.3 - 2.4
L(tk-) cells expressing human NR1a/NR2BElectrophysiologyGlutamate/Glycine~0.16
Xenopus oocytes expressing human GluN1/GluN2BTwo-electrode voltage clampGlutamate/GlycineVaries with GluN1 splice variant

Table 2: Solubility of Radiprodil

SolventConcentrationNotes
DMSO~79 mg/mLUse fresh, anhydrous DMSO for best results.
Aqueous Buffer (e.g., PBS)LimitedSolubility is significantly lower than in DMSO.

Experimental Protocols

Protocol 1: Determining the IC50 of Radiprodil using a Calcium Influx Assay in HEK293 cells expressing GluN1/GluN2B

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Radiprodil by measuring its ability to block NMDA-induced calcium influx.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human GluN1 and GluN2B subunits in appropriate growth medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C and 5% CO2 overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation and Incubation:

    • Prepare a series of Radiprodil dilutions in HBSS from a concentrated DMSO stock solution. The final DMSO concentration should be constant across all wells and ideally ≤ 0.1%.

    • Include a vehicle control (HBSS with the same final DMSO concentration) and a positive control (a known GluN2B antagonist).

    • Add the Radiprodil dilutions and controls to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) in HBSS.

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to all wells simultaneously.

    • Measure the fluorescence intensity before and after agonist addition. Record the peak fluorescence response for each well.

  • Data Analysis:

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change.

    • Normalize the data by setting the response in the vehicle control wells as 100% and the response in wells with a saturating concentration of a known antagonist as 0%.

    • Plot the normalized response against the logarithm of the Radiprodil concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Radiprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:g2 Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor:g1 Binds to GluN1 Radiprodil Radiprodil Radiprodil->NMDA_Receptor:g2 Negative Allosteric Modulation Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Downstream Activates

Caption: Radiprodil's mechanism of action on the NMDA receptor signaling pathway.

Experimental_Workflow_IC50 A 1. Seed Cells (HEK293-GluN1/GluN2B) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Radiprodil Incubation (Dose-Response) B->C D 4. Agonist Addition (Glutamate + Glycine) C->D E 5. Measure Calcium Influx (Fluorescence Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for determining the IC50 of Radiprodil.

Troubleshooting_Logic Start Inconsistent or Noisy Data? CheckCells Check Cell Health & Density Start->CheckCells Yes WeakEffect Weak or No Inhibition? Start->WeakEffect No CheckCompound Check Radiprodil Solubility & Stability CheckCells->CheckCompound CheckAssay Review Assay Protocol (Incubation times, Reagents) CheckCompound->CheckAssay CheckConcentration Optimize Radiprodil Concentration (Wider Dose-Response) WeakEffect->CheckConcentration Yes Cytotoxicity Cytotoxicity Observed? WeakEffect->Cytotoxicity No CheckTarget Confirm GluN2B Expression CheckConcentration->CheckTarget CheckDMSO Verify Final DMSO Concentration (Run Vehicle Control) Cytotoxicity->CheckDMSO Yes DetermineCC50 Perform Cytotoxicity Assay (CC50) CheckDMSO->DetermineCC50

Caption: A logical troubleshooting workflow for Radiprodil in-vitro assays.

References

Radiprodil Technical Support Center: Mitigating Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential off-target effects of Radiprodil in a research setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its primary mechanism of action?

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] By binding to an allosteric site on the GluN2B subunit, Radiprodil reduces the channel's activity in response to glutamate (B1630785), its primary agonist. This mechanism is being explored for its therapeutic potential in neurological conditions characterized by overactive NMDA receptor signaling, such as certain forms of epilepsy.[2][4]

Q2: What are off-target effects and why are they a concern when working with Radiprodil?

Q3: What are the known or potential off-target liabilities of Radiprodil?

While Radiprodil is designed to be selective for the GluN2B subunit, its complete off-target profile in various screening panels is not extensively publicly documented. Potential off-target concerns for any CNS-active compound could include interactions with other neurotransmitter receptors (e.g., other glutamate receptor subtypes, GPCRs), ion channels, and kinases. In clinical studies, some adverse effects of Radiprodil have been noted, such as headache, somnolence, and dizziness, which could potentially be linked to off-target activities, although this is not definitively established. Researchers should therefore empirically determine the off-target profile of Radiprodil within their specific experimental system.

Q4: How can I proactively assess the potential for off-target effects in my experiments?

A crucial first step is to perform a comprehensive literature search for any published selectivity data on Radiprodil. If such data is unavailable or insufficient, researchers should consider performing their own off-target profiling. This can be achieved by screening Radiprodil against a panel of receptors, ion channels, and kinases. Commercial services are available that offer such broad selectivity profiling.

Q5: What is a counter-screen and how can I use it to identify off-target effects?

A counter-screen is an assay designed to identify and eliminate false-positive results or to assess the selectivity of a compound. For Radiprodil, a counter-screen could involve testing its activity on cells that do not express the GluN2B subunit but do express other potential off-target proteins. Any activity observed in these cells would suggest an off-target effect. It is also advisable to test a structurally related but inactive compound as a negative control to ensure that the observed effects are specific to Radiprodil's intended pharmacology.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. The observed phenotype may be due to an off-target effect rather than modulation of the GluN2B receptor.1. Confirm Target Expression: Verify the expression of the GluN2B subunit in your cell model using techniques like Western blot or qPCR. 2. Use a Tool Compound: Compare the effects of Radiprodil with a structurally different GluN2B antagonist. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing the GluN2B subunit to see if it reverses the unexpected phenotype.
High level of cytotoxicity at effective concentrations. Radiprodil may have off-target effects on essential cellular pathways, leading to cell death.1. Dose-Response Curve: Determine the therapeutic window by comparing the IC50 for the desired effect with the CC50 (cytotoxic concentration 50%). 2. Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., MTT assay and a membrane integrity assay like LDH release) to rule out assay-specific artifacts. 3. Apoptosis/Necrosis Assays: Investigate the mechanism of cell death using assays for markers like caspases or Annexin V.
Effect is observed in a cell line expected to be unresponsive. The cell line may have an unexpected expression of the GluN2B subunit, or the effect is off-target.1. Cell Line Characterization: Re-verify the receptor expression profile of your cell line. 2. Counter-Screening: Test Radiprodil on a panel of cell lines with known receptor expression profiles.

Data Presentation

Table 1: Representative Off-Target Selectivity Profile for a CNS Drug

This table presents representative data for a hypothetical selective CNS drug to illustrate how selectivity data is typically displayed. Specific off-target binding data for Radiprodil is not publicly available and should be determined experimentally.

TargetAssay TypeIC50 / Ki (nM)
NMDA (GluN2B) Radioligand Binding 15
NMDA (GluN1/GluN2A)Radioligand Binding>10,000
AMPA ReceptorRadioligand Binding>10,000
Kainate ReceptorRadioligand Binding>10,000
mGluR5Radioligand Binding8,500
5-HT2A ReceptorRadioligand Binding5,200
Dopamine D2 ReceptorRadioligand Binding>10,000
Alpha-1 Adrenergic ReceptorRadioligand Binding9,800
hERG ChannelElectrophysiology>30,000
L-type Calcium ChannelRadioligand Binding>10,000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol describes a competitive radioligand binding assay to determine the affinity of Radiprodil for a panel of off-target receptors.

Materials:

  • Cell membranes prepared from cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • Radiprodil stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of Radiprodil.

  • Add the radiolabeled ligand at a concentration near its Kd.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value of Radiprodil for the displacement of the radioligand and determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay for Off-Target Effects (Calcium Flux)

This protocol describes a cell-based calcium flux assay to assess the functional activity of Radiprodil at a Gq-coupled GPCR off-target.

Materials:

  • Cells expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Radiprodil stock solution.

  • Agonist for the GPCR of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection module.

Procedure:

  • Seed the cells in the 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add varying concentrations of Radiprodil to the wells and incubate.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the GPCR agonist and immediately begin measuring the change in fluorescence over time.

  • Analyze the data to determine if Radiprodil potentiates or inhibits the agonist-induced calcium flux.

Mandatory Visualizations

Radiprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to agonist site Radiprodil Radiprodil Radiprodil->NMDA_Receptor Binds to allosteric site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Activity

Caption: Radiprodil's on-target signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Initial Assessment cluster_screening Phase 2: Off-Target Screening cluster_validation Phase 3: Cellular Validation cluster_analysis Phase 4: Data Analysis & Interpretation A Literature Review & In Silico Prediction B Determine On-Target Potency (IC50) A->B C Broad Selectivity Panel (e.g., Radioligand Binding Assays) B->C D Functional Counter-Screens (e.g., Calcium Flux, cAMP) C->D E Cell-Based Phenotypic Assays (Target vs. Non-Target Cells) D->E F Dose-Response Comparison (On-Target vs. Off-Target Effects) E->F G Calculate Selectivity Index F->G H Refine Experimental Conditions G->H

Caption: Workflow for assessing off-target effects.

Troubleshooting_Guide Start Unexpected Experimental Result Q1 Is the on-target (GluN2B) present and functional? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does a structurally different GluN2B antagonist replicate the effect? A1_Yes->Q2 Conclusion_VerifyTarget Verify target expression and cell model. A1_No->Conclusion_VerifyTarget A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Conclusion_OnTarget Result is likely on-target. A2_Yes->Conclusion_OnTarget Q3 Is the effect observed in cells lacking GluN2B? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Conclusion_OffTarget Result is likely off-target. A3_Yes->Conclusion_OffTarget A3_No->Conclusion_OnTarget

Caption: Troubleshooting decision tree for unexpected results.

References

Radiprodil Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Radiprodil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with Radiprodil. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presented in clear, structured tables.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its primary mechanism of action?

Radiprodil is an experimental drug that functions as a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B (NR2B) subunit.[1][2][3] By binding to an allosteric site on the receptor, Radiprodil reduces the channel's activity, thereby dampening excessive neuronal excitation.[1][2] This mechanism makes it a subject of investigation for various neurological conditions, including GRIN-related disorders, infantile spasms, and tuberous sclerosis complex, which are often characterized by difficult-to-treat seizures.

Q2: What are the recommended storage conditions for Radiprodil and its solutions?

For long-term stability, Radiprodil powder should be stored at -20°C for up to one year or at -80°C for up to two years. Stock solutions should be prepared fresh for in vivo experiments on the day of use. For in vitro experiments, clarified stock solutions can be stored at -20°C or -80°C, but it is recommended to use them within a year. To ensure solubility, solvents such as DMSO can be used, and if precipitation occurs upon preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.

Q3: Are there known factors that can influence the experimental outcomes with Radiprodil?

Yes, several factors can contribute to variability in Radiprodil experiments:

  • Age-Dependent Effects: Preclinical studies in rodents have shown that Radiprodil's anticonvulsant effects can be more pronounced in younger animals, which is consistent with the higher expression of the GluN2B subunit early in development.

  • Sex-Dependent Differences: At least one study in a mouse model of audiogenic seizures reported that Radiprodil was more effective in female mice compared to males.

  • GRIN Gene Variants: The specific mutation in the GRIN gene (which encodes for NMDA receptor subunits) can impact Radiprodil's efficacy. It has been shown to be effective for many "gain-of-function" mutations in GRIN1 and GRIN2B.

  • pH of Experimental Buffer: The potency of Radiprodil can be influenced by pH, with higher potency observed at a lower pH (7.0) compared to a higher pH (7.6). This suggests that under conditions of prolonged seizures, which can lead to tissue acidosis, Radiprodil may retain its efficacy.

Troubleshooting Guides

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Issue: High variability in the inhibition of NMDA receptor currents by Radiprodil.

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during whole-cell patch-clamp experiments with Radiprodil.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Radiprodil Concentration Ensure accurate and fresh preparation of Radiprodil stock and working solutions. Use a calibrated pipette and high-quality reagents.Consistent and reproducible dose-response curves.
Variability in GluN2B Subunit Expression Use a stable, well-characterized cell line with consistent expression of GluN2B-containing NMDA receptors. If using primary neurons, be aware of potential variability between cultures and developmental stages.Reduced cell-to-cell variability in Radiprodil's inhibitory effect.
Fluctuations in pH of Extracellular Solution Prepare fresh extracellular solution daily and monitor the pH throughout the experiment. Ensure adequate buffering capacity.More stable and predictable Radiprodil potency.
Voltage-Clamp Quality Monitor series resistance and membrane resistance throughout the recording. Discard cells with unstable parameters.High-quality recordings with minimal voltage-clamp errors, leading to more accurate current measurements.
Incomplete Washout Ensure a complete and rapid perfusion system to allow for full washout of Radiprodil between applications.Clear and complete reversal of inhibition upon washout.

Experimental Workflow for Whole-Cell Patch-Clamp

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells Expressing GluN2B-containing NMDA Receptors establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare Extracellular and Intracellular Solutions (Control pH) prep_solutions->establish_wc prep_radiprodil Prepare Fresh Radiprodil Solutions apply_radiprodil Apply Radiprodil at Varying Concentrations prep_radiprodil->apply_radiprodil record_baseline Record Baseline NMDA-evoked Currents establish_wc->record_baseline record_baseline->apply_radiprodil record_inhibition Record Inhibited NMDA-evoked Currents apply_radiprodil->record_inhibition washout Washout Radiprodil record_inhibition->washout measure_currents Measure Peak Current Amplitudes record_inhibition->measure_currents washout->record_baseline Check for Reversibility calculate_inhibition Calculate Percent Inhibition measure_currents->calculate_inhibition plot_curve Plot Dose-Response Curve and Calculate IC50 calculate_inhibition->plot_curve

Whole-cell patch-clamp workflow for Radiprodil.
In Vivo Seizure Models

Issue: Inconsistent anticonvulsant effects of Radiprodil in animal models.

This guide addresses potential sources of variability when assessing the efficacy of Radiprodil in preclinical seizure models.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Animal Age and Strain Use a consistent age and strain of animals for all experiments. Be aware of the documented age-dependent effects of Radiprodil.Reduced variability in seizure susceptibility and drug response.
Animal Sex Include both male and female animals in the study design and analyze the data separately to account for potential sex-dependent differences.Clearer understanding of Radiprodil's efficacy in both sexes.
Drug Administration and Bioavailability Ensure consistent and accurate dosing. For oral administration, consider factors that may affect absorption. Monitor plasma levels of Radiprodil if possible.More reliable correlation between the administered dose and the observed effect.
Seizure Induction Method Standardize the seizure induction protocol (e.g., dose of chemoconvulsant, intensity and duration of electrical or auditory stimulus).Consistent seizure phenotype and severity in the control group.
Behavioral Scoring Use a blinded scoring method for assessing seizure severity to minimize observer bias.Unbiased and reproducible behavioral data.

Logical Flow for Troubleshooting In Vivo Variability

start Inconsistent Anticonvulsant Effect Observed check_animals Review Animal Characteristics (Age, Sex, Strain) start->check_animals check_dosing Verify Dosing Procedure and Formulation start->check_dosing check_seizure_model Examine Seizure Induction Protocol start->check_seizure_model check_scoring Assess Behavioral Scoring Method start->check_scoring consistent_animals Standardize Animal Cohorts check_animals->consistent_animals consistent_dosing Ensure Accurate and Consistent Dosing check_dosing->consistent_dosing consistent_model Standardize Seizure Induction check_seizure_model->consistent_model consistent_scoring Implement Blinded Scoring check_scoring->consistent_scoring

Troubleshooting logic for in vivo Radiprodil experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of Radiprodil on NMDA receptor-mediated currents in a heterologous expression system or cultured neurons.

Materials:

  • Cells expressing GluN1/GluN2B NMDA receptors (e.g., HEK293 cells or primary neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (B1666218) (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

  • Radiprodil stock solution (10 mM in DMSO)

  • NMDA and glycine stock solutions

Procedure:

  • Prepare cells on coverslips for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Perfuse the cell with external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke a baseline inward current.

  • Once a stable baseline is achieved, co-apply varying concentrations of Radiprodil with the NMDA and glycine solution.

  • Record the steady-state inhibited current for each concentration.

  • Wash out Radiprodil with the NMDA/glycine solution to check for reversibility.

  • Analyze the data by calculating the percentage of inhibition at each concentration and fitting the data to a dose-response curve to determine the IC₅₀.

Protocol 2: In Vivo Audiogenic Seizure Model

Objective: To assess the anticonvulsant efficacy of Radiprodil in a mouse model of sound-induced seizures.

Materials:

  • Audiogenic seizure-susceptible mice (e.g., FVB or DBA/2)

  • Sound-attenuating chamber equipped with a high-frequency sound source (e.g., bell or speaker)

  • Radiprodil suspension for oral or intraperitoneal administration

  • Vehicle control (e.g., saline with a small percentage of Tween 80)

Procedure:

  • Acclimate mice to the testing room for at least 30 minutes.

  • Administer Radiprodil or vehicle control at the desired dose and route.

  • At a predetermined time post-administration (e.g., 30-60 minutes), place the mouse individually in the sound-attenuating chamber.

  • Expose the mouse to a high-intensity auditory stimulus (e.g., 110 dB) for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure response, typically including wild running, clonic seizures, and tonic-clonic seizures.

  • Compare the seizure severity and incidence between the Radiprodil-treated and vehicle-treated groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Radiprodil in Seizure Models

Model Species/Strain Age Dose (mg/kg) Effect Reference
Audiogenic SeizuresMouseAdult2.1 (ED₅₀)Dose-dependent protection against generalized clonic convulsions.
Pentylenetetrazole (PTZ)-induced SeizuresRatPostnatal Day 123Significant protection against tonic phase of convulsions.
Pentylenetetrazole (PTZ)-induced SeizuresRatPostnatal Day 1210Complete abolishment of tonic seizures.
GRIN-related Disorder (Clinical Trial)HumanPediatricIndividually TitratedMedian 86% reduction in countable motor seizures.

Table 2: Pharmacokinetic Parameters of Radiprodil in Humans

Parameter Value Reference
Time to Maximum Concentration (Tₘₐₓ) 4.0 hours (median)
Terminal Half-life (t₁/₂) 15.8 hours (geometric mean)

Radiprodil Signaling Pathway

cluster_receptor NMDA Receptor Glutamate Glutamate GluN2B GluN2B Subunit Glutamate->GluN2B Binds Ion_Channel Ion Channel Glutamate->Ion_Channel Activates Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds Glycine->Ion_Channel Activates Radiprodil Radiprodil Radiprodil->GluN2B Binds (Allosteric Site) Radiprodil->Ion_Channel Inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Reduced_Excitation Reduced Neuronal Excitation Ion_Channel->Reduced_Excitation Results in Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to

Radiprodil's negative allosteric modulation of the NMDA receptor.

References

Technical Support Center: Enhancing Radiprodil Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Radiprodil during preclinical studies.

Troubleshooting Guides

This section offers solutions to common problems encountered during the preclinical development of Radiprodil, focusing on formulation strategies to enhance oral absorption.

Problem 1: Low and Variable Oral Exposure in Animal Models

Possible Cause: Poor aqueous solubility of Radiprodil is a likely contributor to low and inconsistent absorption from the gastrointestinal (GI) tract. This is a common challenge for many orally administered drugs.

Troubleshooting Strategy & Experimental Protocol

Troubleshooting Strategy Experimental Protocol
Particle Size Reduction: Nanosuspension Formulation Protocol 1: Preparation of a Radiprodil Nanosuspension by Wet Milling 1. Solubility Screening: Determine the saturation solubility of Radiprodil in various pharmaceutically acceptable surfactants and polymers to select appropriate stabilizers.2. Milling Process: Prepare a slurry of Radiprodil in an aqueous solution containing the selected stabilizer(s). Mill the suspension using a high-energy wet mill (e.g., bead mill) until the desired particle size is achieved (typically < 200 nm).3. Particle Size Analysis: Monitor the particle size distribution during milling using dynamic light scattering (DLS).4. Characterization: Once the desired particle size is reached, characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.5. In Vivo Evaluation: Administer the Radiprodil nanosuspension and a control suspension (unmilled drug) orally to a rodent model (e.g., Sprague-Dawley rats). Collect blood samples at predetermined time points and analyze for Radiprodil plasma concentrations to determine pharmacokinetic parameters.
Amorphous Solid Dispersion Protocol 2: Preparation of a Radiprodil Solid Dispersion by Solvent Evaporation 1. Polymer Selection: Screen various polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with Radiprodil.2. Solvent Selection: Identify a common solvent that can dissolve both Radiprodil and the selected polymer.3. Solvent Evaporation: Dissolve Radiprodil and the polymer in the chosen solvent. Evaporate the solvent under vacuum using a rotary evaporator to form a solid dispersion.4. Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of Radiprodil. Assess the dissolution rate of the solid dispersion compared to the crystalline drug.5. In Vivo Evaluation: Formulate the solid dispersion into a suitable oral dosage form (e.g., suspension in a vehicle) and administer it to a rodent model. Compare the pharmacokinetic profile to that of the crystalline drug.
Lipid-Based Formulation Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) 1. Excipient Screening: Determine the solubility of Radiprodil in various oils, surfactants, and co-solvents.2. Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.3. Formulation Optimization: Prepare several SEDDS formulations within the self-emulsifying region and characterize them for self-emulsification time, droplet size, and robustness to dilution.4. In Vitro Drug Release: Perform in vitro drug release studies in simulated gastric and intestinal fluids.5. In Vivo Evaluation: Administer the optimized Radiprodil SEDDS formulation orally to a rodent model and evaluate its pharmacokinetic profile against a control formulation.

Problem 2: High Inter-Animal Variability in Pharmacokinetic Data

Possible Cause: In addition to poor solubility, factors such as food effects and inconsistent gastric emptying can contribute to high variability in drug absorption.

Troubleshooting Strategy & Experimental Protocol

Troubleshooting Strategy Experimental Protocol
Standardize Dosing Conditions Protocol 4: Standardized Oral Dosing in Rats 1. Fasting: Fast animals overnight (typically 12-18 hours) before dosing to minimize the impact of food on drug absorption. Ensure free access to water.2. Vehicle Consistency: Use a consistent and well-characterized vehicle for all animals in a study group.3. Dosing Technique: Employ a precise oral gavage technique to ensure accurate dose administration.4. Controlled Environment: House animals in a controlled environment with consistent light-dark cycles and temperature.
Investigate Food Effects Protocol 5: Food-Effect Bioavailability Study in a Preclinical Model 1. Study Design: Use a crossover or parallel-group study design in a relevant animal model (e.g., beagle dogs, which are often more predictive of human food effects than rodents).2. Fed State: In the "fed" group, provide a standardized high-fat meal a short period (e.g., 30 minutes) before drug administration.3. Fasted State: The "fasted" group should be fasted overnight.4. Pharmacokinetic Analysis: Administer Radiprodil and collect blood samples over a defined period. Analyze the pharmacokinetic parameters (AUC, Cmax, Tmax) to determine if there is a significant difference between the fed and fasted states.

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class of Radiprodil and why is it important for formulation development?

A1: Based on available information suggesting poor aqueous solubility and its development as an orally active central nervous system agent (which typically requires good membrane permeability), Radiprodil is likely a BCS Class II compound (low solubility, high permeability).[1] For BCS Class II drugs, the oral absorption is rate-limited by the dissolution of the drug in the GI fluids. Therefore, formulation strategies should focus on enhancing the solubility and dissolution rate of Radiprodil.

Q2: What are the key physicochemical properties of Radiprodil to consider when developing an oral formulation?

  • Aqueous Solubility: At different pH values relevant to the GI tract.

  • LogP/LogD: To understand its lipophilicity and potential for membrane permeation.

  • pKa: To determine the ionization state at different physiological pHs.

  • Solid-State Properties: Crystalline form, polymorphism, and melting point.

Q3: Are there any specific excipients that should be considered for Radiprodil formulations?

A3: The choice of excipients will depend on the chosen formulation strategy.

  • For Nanosuspensions: Stabilizers such as polysorbates (e.g., Tween 80), poloxamers, and cellulosic polymers (e.g., HPMC) are commonly used.

  • For Solid Dispersions: Polymers like povidone (PVP), copovidone (Kollidon® VA 64), and hypromellose (HPMC) are often used to create the amorphous matrix.

  • For SEDDS: A combination of oils (e.g., medium-chain triglycerides), surfactants with a high HLB value (e.g., Cremophor® EL, Tween 80), and co-solvents (e.g., Transcutol®, PEG 400) are typically employed.

Q4: How can I assess the in vitro performance of my Radiprodil formulation before moving to in vivo studies?

A4: In vitro dissolution testing is a critical step. For poorly soluble drugs like Radiprodil, it is important to use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF). These tests can provide a more accurate prediction of in vivo dissolution and potential food effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Radiprodil (Oral Suspension) in Healthy Adults

ParameterGeometric Mean (Range)
Cmax (ng/mL) 89.4
Tmax (hours) 4 (3-6)
AUCinf (h*ng/mL) 2042
t½ (hours) 15.8

Data from a Phase I study in ten healthy adults who received a single 30 mg oral dose of Radiprodil suspension.[4][5]

Mandatory Visualizations

Signaling Pathway

Radiprodil_Signaling_Pathway cluster_0 Neuronal Synapse cluster_1 NMDA Receptor Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:GluN2B Binds Radiprodil Radiprodil Radiprodil->NMDA_Receptor:GluN2B Negative Allosteric Modulation Ion_Channel Ca2+ Influx NMDA_Receptor->Ion_Channel Activation Ion_Channel->Postsynaptic Neuronal Excitation

Caption: Radiprodil's mechanism of action at the NMDA receptor.

Experimental Workflow

Preclinical_Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Evaluation Solubility_Screen Solubility Screening Formulation_Prep Formulation Preparation (e.g., Nanosuspension, SEDDS) Solubility_Screen->Formulation_Prep In_Vitro_Char In Vitro Characterization (Particle Size, Dissolution) Formulation_Prep->In_Vitro_Char Animal_Dosing Oral Dosing in Rats (Test vs. Control Formulation) In_Vitro_Char->Animal_Dosing Select Lead Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Analysis LC-MS/MS Analysis of Radiprodil Plasma Levels Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Sample_Analysis->PK_Analysis PK_Analysis->Formulation_Prep Iterative Optimization

Caption: Workflow for improving Radiprodil's oral bioavailability.

References

Technical Support Center: Synthesis of Radiprodil for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists synthesizing Radiprodil (B1680500) for research purposes. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Radiprodil?

A1: Radiprodil, a selective NMDA receptor antagonist, can be synthesized through a multi-step process. An exemplary synthesis is detailed in patent WO2003/010159. The general approach involves the coupling of key intermediates to form the final compound. A critical step is the formation of the amide bond between the piperidine (B6355638) carboxylic acid derivative and the aminopyridinone moiety.

Q2: What are the known impurities that can arise during the synthesis of Radiprodil?

A2: A potential process-related impurity that has been identified is 6-amino-2-benzoxazolone[1]. This impurity can arise from the starting materials or as a byproduct of the reaction. It is crucial to monitor for the presence of this and other potential impurities using appropriate analytical techniques.

Q3: What analytical methods are recommended for monitoring the synthesis and ensuring the purity of Radiprodil?

A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable method for both the identification and quantification of Radiprodil and its potential degradation products or impurities[1]. The retention time and the DAD spectrum of the synthesized compound should be compared with a reference standard of Radiprodil for confirmation[1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials.- Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time based on literature or experimental screening. - Ensure the purity of starting materials through appropriate characterization (e.g., NMR, melting point).
Presence of 6-amino-2-benzoxazolone impurity Incomplete reaction of the amine precursor or side reactions.- Adjust the stoichiometry of the reactants to favor the desired product formation. - Optimize the reaction conditions (e.g., solvent, temperature) to minimize side product formation. - Employ a suitable purification method, such as column chromatography or recrystallization, to remove the impurity.
Difficulty in purifying the final product Presence of closely related impurities or byproducts.- Utilize high-resolution purification techniques like preparative HPLC. - Experiment with different solvent systems for column chromatography to achieve better separation. - Consider recrystallization from various solvents or solvent mixtures.
Inconsistent analytical results (e.g., HPLC) Issues with the analytical method; Degradation of the sample.- Validate the HPLC method for linearity, accuracy, and precision. - Ensure proper sample preparation and storage to prevent degradation. Radiprodil solutions should be prepared fresh when possible.

Experimental Protocols

An exemplary synthesis of Radiprodil is described in patent WO2003/010159. Researchers should refer to this document for detailed experimental procedures, including specific reagents, solvents, reaction conditions, and purification methods.

Visualizing the Synthesis and Mechanism

To aid in understanding the experimental workflow and the compound's mechanism of action, the following diagrams are provided.

Radiprodil_Synthesis_Workflow Start Starting Materials (e.g., Piperidine derivative, Aminopyridinone precursor) Coupling Amide Bond Formation (Coupling Reagents) Start->Coupling Reaction Reaction Workup (Extraction, Washing) Coupling->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Purification->Analysis Final Pure Radiprodil Analysis->Final

Caption: A simplified workflow for the synthesis and purification of Radiprodil.

Radiprodil_Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (with NR2B subunit) Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream activates Radiprodil Radiprodil Radiprodil->NMDA_Receptor negatively modulates (antagonist at NR2B) Glutamate Glutamate Glutamate->NMDA_Receptor binds & activates

Caption: Radiprodil's mechanism of action as a negative allosteric modulator of the NMDA receptor.

References

Validation & Comparative

Comparative Efficacy of Radiprodil and Other NMDA Receptor Antagonists in Seizure Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Radiprodil's Performance Against Alternative NMDA Receptor Modulators, Supported by Preclinical and Clinical Data.

Radiprodil, a selective negative allosteric modulator of the NMDA receptor subunit GluN2B, is under investigation for its therapeutic potential in various neurological disorders, particularly those characterized by difficult-to-treat seizures. This guide provides a comparative overview of Radiprodil's efficacy against other NMDA receptor antagonists, including both subunit-selective and non-selective agents. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of their relative performance.

Mechanism of Action: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel. Its overactivation is implicated in the pathophysiology of epilepsy. While non-selective NMDA receptor antagonists block the receptor's function broadly, subunit-selective modulators like Radiprodil offer a more targeted approach by modulating the activity of specific subunits, such as GluN2B. This selectivity may offer an improved safety and tolerability profile.

Below is a diagram illustrating the NMDA receptor signaling pathway and the points of intervention for various antagonists.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_antagonists NMDA Receptor Antagonists Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate_cleft->NMDA_R Binds to GluN2B Glycine Glycine/D-serine Glycine->NMDA_R Co-agonist binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->downstream Activation Radiprodil Radiprodil (GluN2B NAM) Radiprodil->NMDA_R Negative Allosteric Modulation Non_selective Non-selective Antagonists (e.g., Ketamine, Memantine) Non_selective->NMDA_R Channel Block Felbamate Felbamate (Glycine site antagonist) Felbamate->NMDA_R Glycine Site Antagonism PTZ_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, PN12) start->acclimatization drug_admin Drug Administration (e.g., Radiprodil or vehicle, i.p.) acclimatization->drug_admin ptz_injection PTZ Injection (e.g., 70 mg/kg, i.p.) drug_admin->ptz_injection 30 min post-drug observation Behavioral Observation (Latency to and duration of seizures) ptz_injection->observation scoring Seizure Scoring (e.g., Racine scale) observation->scoring endpoint Endpoint Measurement (e.g., Protection from tonic-clonic seizures) scoring->endpoint end End endpoint->end Audiogenic_Workflow start Start animal_selection Animal Selection (e.g., Grin2aS/S mice) start->animal_selection drug_admin Drug Administration (Radiprodil or vehicle) animal_selection->drug_admin acclimatization Acclimatization in Test Chamber drug_admin->acclimatization stimulus Auditory Stimulus (e.g., high-frequency sound) acclimatization->stimulus observation Behavioral Observation (Wild running, clonic/tonic seizures) stimulus->observation scoring Seizure Severity Scoring observation->scoring endpoint Endpoint Measurement (Reduction in seizure incidence and severity) scoring->endpoint end End endpoint->end Honeycomb_Trial_Flow start Enrollment (Children with GRIN-GoF variants) screening Screening & Baseline (4 weeks) start->screening titration Dose Titration Period (Individualized dosing) screening->titration maintenance Maintenance Period (8 weeks at optimal dose) titration->maintenance follow_up Follow-up or Open-Label Extension maintenance->follow_up end End of Study follow_up->end

Navigating the Therapeutic Landscape for GRIN Disorders: A Comparative Analysis of Radiprodil and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Radiprodil's therapeutic effects in GRIN models against other potential therapeutic strategies. Quantitative data from preclinical and clinical studies are summarized, detailed experimental methodologies are provided, and key pathways and workflows are visualized to support further research and development in this critical area.

GRIN disorders, a group of rare, debilitating neurodevelopmental conditions, stem from mutations in the genes encoding subunits of the N-methyl-D-aspartate (NMDA) receptor. These mutations lead to either a gain-of-function (GoF) or loss-of-function (LoF) of the receptor, disrupting normal glutamatergic neurotransmission and causing a range of severe symptoms including epilepsy, intellectual disability, and movement disorders. This guide focuses on Radiprodil, a promising therapeutic for GoF mutations, and compares its efficacy with other potential treatments for GRIN disorders.

Radiprodil: A Targeted Approach for Gain-of-Function Mutations

Radiprodil is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.[1][2] By binding to an allosteric site, it reduces the channel's activity without completely blocking it, offering a targeted approach to mitigate the excessive receptor function seen in GoF mutations.[1]

Clinical Efficacy: The Honeycomb Trial

The Phase 1b open-label "Honeycomb" trial provided the first clinical evidence of Radiprodil's potential in pediatric patients with GRIN GoF mutations.[3][4]

Parameter Result Source
Study Population 15 pediatric patients with GRIN1, GRIN2A, or GRIN2B GoF mutations
Primary Outcome Median reduction of 86% in countable motor seizure frequency
Key Secondary Outcome 71% of patients achieved at least a 50% reduction in countable motor seizures
Seizure Freedom One patient achieved seizure freedom
Safety Generally well-tolerated with no treatment-related serious adverse events
Preclinical Validation in a GRIN2A Mouse Model

Preclinical studies in a Grin2a S644G/S644G homozygous mouse model, which exhibits audiogenic seizures, demonstrated a dose-dependent anticonvulsant effect of Radiprodil.

Dose Effect on Audiogenic Seizures Source
1.5 mg/kgSignificant reduction in seizure incidence and severity
3 mg/kgFurther dose-dependent reduction in seizure activity
10 mg/kgStrongest reduction in seizure onset and severity

Therapeutic Alternatives for GRIN Disorders

The therapeutic strategy for GRIN disorders is highly dependent on the nature of the mutation. While Radiprodil targets GoF variants, other approaches are being investigated for LoF mutations and as broader-spectrum treatments.

L-Serine for Loss-of-Function Mutations

L-serine, a naturally occurring amino acid, acts as a co-agonist at the NMDA receptor's glycine (B1666218) binding site. By enhancing receptor activation, it is a potential treatment for LoF mutations.

A Phase 2A, non-randomized, open-label trial evaluated the efficacy and safety of L-serine in children with GRIN LoF variants.

Parameter Result Source
Study Population 24 children with GRIN LoF mutations
Key Outcomes Improvements in neurological symptoms such as hyperactivity and sustained attention. Reduction in epileptic seizures.
Safety Generally safe and well-tolerated
Other Investigational Approaches
Therapeutic Strategy Mechanism of Action Targeted GRIN Variants Development Stage Source
Ketogenic Diet Shifts brain metabolism from glucose to ketone bodies, which may reduce neuronal hyperexcitability and provide an alternative energy source.Potentially applicable to both GoF and LoF, particularly in cases of drug-resistant epilepsy.Clinical use (anecdotal and in specific cases)
Gene Therapy Aims to replace or correct the mutated GRIN gene.Potentially applicable to both GoF and LoF.Preclinical
Memantine An uncompetitive NMDA receptor antagonist that blocks the ion channel.Primarily investigated for GoF mutations.Clinical use (off-label)
Dextromethorphan A non-competitive NMDA receptor antagonist.Primarily investigated for GoF mutations.Anecdotal reports

Experimental Protocols

Radiprodil Preclinical Study in Grin2a Mouse Model
  • Animal Model: Grin2a S644G/S644G homozygous mice, which are susceptible to audiogenic seizures (AGS).

  • Treatment: Acute intraperitoneal (i.p.) administration of Radiprodil at doses of 1.5, 3, and 10 mg/kg, or vehicle control.

  • Seizure Induction: Mice were exposed to a high-frequency acoustic stimulus (e.g., 120 dB) to induce seizures.

  • Endpoint Measurement: The primary endpoints were the incidence and severity of AGS, scored based on the behavioral manifestation of the seizure (e.g., wild running, clonic seizures, tonic seizures). The latency to seizure onset was also recorded.

  • Statistical Analysis: Comparison of seizure incidence and severity between Radiprodil-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test, Mann-Whitney U test).

L-Serine Phase 2A Clinical Trial
  • Study Design: A non-randomized, open-label, single-arm trial.

  • Participants: 24 children (aged 2-18 years) with confirmed GRIN loss-of-function pathogenic variants.

  • Intervention: Oral administration of L-serine for 52 weeks.

  • Primary Endpoints: Safety and tolerability. Efficacy was assessed by measuring changes in standardized scales for adaptive behavior, motor function, quality of life, and behavior.

  • Secondary Endpoints: Reduction in seizure frequency and intensity, and improvements in electroencephalography (EEG) readings.

  • Assessments: Conducted at baseline and at multiple time points throughout the 12-month treatment period.

Visualizing the Science

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine/D-Serine Glycine->NMDAR:gly Binds Ca_ion Ca²⁺ NMDAR:ion->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

Radiprodil and L-Serine Mechanisms of Action

Therapeutic_Mechanisms cluster_GoF Gain-of-Function (GoF) Mutation cluster_LoF Loss-of-Function (LoF) Mutation GoF_NMDAR Hyperactive NMDA Receptor Excessive_Ca Excessive Ca²⁺ Influx GoF_NMDAR->Excessive_Ca Normalized_Activity Normalized Receptor Activity GoF_NMDAR->Normalized_Activity Radiprodil Radiprodil (Negative Allosteric Modulator) Radiprodil->GoF_NMDAR Inhibits LoF_NMDAR Hypoactive NMDA Receptor Insufficient_Ca Insufficient Ca²⁺ Influx LoF_NMDAR->Insufficient_Ca Increased_Activity Increased Receptor Activity LoF_NMDAR->Increased_Activity L_Serine L-Serine (Co-agonist) L_Serine->LoF_NMDAR Potentiates Preclinical_Workflow start Start: GRIN Mouse Model drug_admin Drug Administration (e.g., Radiprodil vs. Vehicle) start->drug_admin behavioral Behavioral Testing (e.g., Seizure Scoring, Open Field) drug_admin->behavioral electro Electrophysiology (e.g., EEG, Patch-clamp) drug_admin->electro biochem Biochemical Analysis (e.g., Western Blot, Immunohistochemistry) drug_admin->biochem data Data Analysis behavioral->data electro->data biochem->data end Conclusion: Therapeutic Efficacy data->end

References

A Comparative Analysis of Radiprodil and Other Epilepsy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Radiprodil, an investigational NMDA receptor modulator, against current standard-of-care treatments for specific, often refractory, forms of epilepsy. The content is structured to offer a clear overview of the mechanism of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Introduction to Radiprodil

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By modulating the activity of these receptors, Radiprodil may help control excessive brain activity that can lead to seizures.[2] It is currently undergoing clinical trials for several neurological conditions, including GRIN-related disorders with gain-of-function mutations, infantile spasms (West Syndrome), tuberous sclerosis complex (TSC), and focal cortical dysplasia (FCD).[2]

Comparative Analysis by Epilepsy Type

This section compares Radiprodil with established treatments for the specific epilepsy syndromes it is intended to treat.

GRIN-Related Disorders with Gain-of-Function (GoF) Mutations

GRIN-related disorders are rare genetic conditions caused by mutations in the genes encoding NMDA receptor subunits. Gain-of-function mutations lead to overactive NMDA receptors, resulting in severe neurological symptoms, including difficult-to-treat epilepsy.

Standard-of-Care: There is no single standard-of-care for GRIN-related disorders; treatment is highly individualized. Memantine, an NMDA receptor antagonist, is sometimes used off-label with variable success.

Comparative Data: Radiprodil vs. Memantine

FeatureRadiprodilMemantine
Mechanism of Action Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1]Non-competitive antagonist of the NMDA receptor.
Clinical Efficacy (Seizure Reduction) In the Phase 1b HONEYCOMB trial, Radiprodil demonstrated a median reduction of 86% in countable motor seizures in patients with GRIN GoF mutations. 71% of patients had a ≥50% reduction in seizures, and 43% had a >90% reduction.Evidence is primarily from case reports and small case series, showing variable efficacy. Some patients experience significant seizure reduction, while others have a limited or temporary response.
Safety and Tolerability Generally well-tolerated in the HONEYCOMB trial. The most common adverse events were related to infections or underlying disease symptoms.Generally well-tolerated. Side effects can include dizziness, headache, confusion, and hallucinations.
Infantile Spasms (West Syndrome)

Infantile spasms are a severe form of epilepsy that occurs in infants. The standard first-line treatments are adrenocorticotropic hormone (ACTH) and vigabatrin (B1682217).

Comparative Data: Radiprodil vs. Vigabatrin and ACTH

FeatureRadiprodilVigabatrinACTH (Hormonal Therapy)
Mechanism of Action Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.Irreversible inhibitor of GABA transaminase, leading to increased GABA levels in the brain.Stimulates the adrenal cortex to produce corticosteroids, though its exact antiseizure mechanism is not fully understood but may involve modulation of CRH.
Preclinical Efficacy ED50 of 2.1 mg/kg in an audiogenic seizure mouse model. Showed prominent anti-seizure effects in juvenile rats in a pentylenetetrazole (PTZ) model.Effective in suppressing spasms in the TTX animal model of infantile spasms.High doses (32 IU/kg/day) eliminated spasms in 66% of animals in a preclinical model.
Clinical Efficacy (Spasm Cessation) In a small Phase 1b study of three infants with treatment-resistant infantile spasms, one became spasm-free, and two showed clinical improvement.Spasm cessation rates vary across studies, ranging from 15.9% (high-dose) in a randomized trial to 60% in a smaller study. In patients with TSC, vigabatrin has shown higher efficacy.A prospective, randomized study showed an 86.6% response rate (cessation of spasms and resolution of hypsarrhythmia) with high-dose ACTH.
Safety and Tolerability Generally well-tolerated in the small infantile spasms study.Can cause permanent peripheral visual field defects. Other side effects include drowsiness and irritability.Significant side effects, including hypertension, irritability, immunosuppression, and electrolyte imbalances.
Tuberous Sclerosis Complex (TSC)

TSC is a genetic disorder that causes tumors to form in various organs, including the brain, leading to a high incidence of epilepsy. Everolimus (B549166), an mTOR inhibitor, is an approved adjunctive therapy for TSC-associated refractory seizures.

Comparative Data: Radiprodil vs. Everolimus

FeatureRadiprodilEverolimus
Mechanism of Action Selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. Enhanced GluN2B expression has been observed in TSC lesions.Inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is hyperactive in TSC.
Preclinical Efficacy Currently under investigation in the ASTROSCAPE clinical trial for TSC. Preclinical data in TSC models is not yet widely published.Prevents epilepsy in mouse models of TSC.
Clinical Efficacy (Seizure Reduction) The ASTROSCAPE trial is currently evaluating the efficacy of Radiprodil in TSC.In the EXIST-3 trial, the responder rate (≥50% seizure reduction) was 28.2% for the low-exposure group and 40.0% for the high-exposure group, compared to 15.1% for placebo. The median percentage reduction in seizure frequency was 29.3% and 39.6% for the low- and high-exposure groups, respectively, versus 14.9% for placebo.
Safety and Tolerability Safety profile in the TSC population is being evaluated in the ASTROSCAPE trial.Common adverse events include stomatitis, diarrhea, and respiratory tract infections.

Experimental Protocols

Preclinical Models

1. Audiogenic Seizure Model in Mice

  • Objective: To assess the anticonvulsant activity of a compound against reflex seizures induced by a high-intensity auditory stimulus.

  • Animals: Genetically susceptible mouse strains, such as DBA/2, are commonly used as they exhibit a predictable seizure response to sound.

  • Procedure:

    • Mice are individually placed in a sound-attenuated chamber.

    • After a brief acclimatization period (e.g., 20-60 seconds), a high-frequency, high-intensity sound (e.g., 100-120 dB from an electric bell or sonicator) is presented for a fixed duration (e.g., 60 seconds) or until a seizure is observed.

    • The seizure response is scored based on a standardized scale, which typically includes phases of wild running, clonic convulsions, tonic convulsions, and in some cases, respiratory arrest and death.

    • The test compound or vehicle is administered at various doses and at a specified time before the auditory stimulus.

  • Endpoint: The primary endpoint is typically the dose of the compound that protects 50% of the animals from the tonic-clonic seizure phase (ED50).

2. Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

  • Objective: To evaluate the anticonvulsant properties of a compound against chemically induced generalized seizures.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • PTZ, a GABA-A receptor antagonist, is dissolved in saline and administered to the animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • A common protocol involves administering a sub-convulsive dose of PTZ (e.g., 35 mg/kg) repeatedly (e.g., every 24 or 48 hours) to induce a "kindling" effect, leading to progressively more severe seizures. Another approach is an acute model using a higher, convulsive dose (e.g., 50-70 mg/kg).

    • Animals are observed for a set period (e.g., 30 minutes) after PTZ injection, and seizure activity is scored using a standardized scale, such as the Racine scale, which grades the severity from mild facial clonus to generalized tonic-clonic seizures with loss of posture.

    • The test compound or vehicle is administered at a predetermined time before the PTZ injection.

  • Endpoint: Efficacy is measured by a reduction in the mean seizure score, a delay in the onset of seizures, or the complete prevention of generalized tonic-clonic seizures.

Clinical Trials

1. HONEYCOMB Study (Radiprodil for GRIN-Related Disorders)

  • Trial Design: A Phase 1b, open-label, multicenter study to assess the safety, tolerability, pharmacokinetics, and efficacy of Radiprodil in children with GRIN-related disorders with a gain-of-function mutation.

  • Participants: Children aged 6 months to 12 years with a confirmed GoF variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D. Participants were divided into two cohorts: those with treatment-resistant seizures and those with significant behavioral symptoms without qualifying seizures.

  • Procedure:

    • Screening/Observation Period (35 days): Baseline seizure frequency and/or behavioral symptoms were established.

    • Titration Period (approx. 51 days): Radiprodil was initiated at a low dose and gradually increased to an optimal dose based on safety, tolerability, and plasma concentrations.

    • Maintenance Period (up to 53 days): Participants continued on the optimal dose.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Change from baseline in seizure frequency and non-seizure behavioral outcomes.

2. EXIST-3 Trial (Everolimus for TSC-Associated Seizures)

  • Trial Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Patients aged 2 years and older with a definite diagnosis of TSC and treatment-resistant partial-onset seizures.

  • Procedure:

    • Patients were randomized to one of three arms: low-exposure everolimus (trough levels of 3-7 ng/mL), high-exposure everolimus (trough levels of 9-15 ng/mL), or placebo.

    • The study consisted of an 18-week core phase (6-week titration and 12-week maintenance) followed by an extension phase where all patients could receive everolimus.

  • Primary Endpoint: Percentage reduction in seizure frequency from baseline during the maintenance period.

  • Secondary Endpoint: Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).

3. Vigabatrin for Infantile Spasms Clinical Trials (Representative Protocol)

  • Trial Design: Randomized, single-masked, multicenter study with a long-term open-label follow-up.

  • Participants: Infants younger than 2 years with a recent diagnosis of infantile spasms who had not been previously treated with ACTH, prednisone, or valproic acid.

  • Procedure:

    • Patients were randomized to receive either low-dose (18-36 mg/kg/day) or high-dose (100-148 mg/kg/day) vigabatrin for a 2-week period.

    • Response was defined as being free of infantile spasms for 7 consecutive days within the first 14 days of treatment, confirmed by video-EEG.

  • Primary Endpoint: The proportion of treatment responders in each dose group.

Signaling Pathways and Mechanisms of Action

Radiprodil_Mechanism cluster_synapse Excitatory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates NMDA_Receptor->Ion_Channel Reduces Opening GluN2B GluN2B Subunit GluN2B->NMDA_Receptor Modulates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Radiprodil Radiprodil Radiprodil->GluN2B Binds (Allosteric) Vigabatrin_Mechanism cluster_gaba_synapse GABAergic Synapse GABA GABA GABA_T GABA-Transaminase GABA->GABA_T Metabolized by GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Increased_GABA Increased Synaptic GABA Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits Increased_GABA->GABA_Receptor Increased Binding Everolimus_Mechanism cluster_mTOR_pathway mTOR Pathway in TSC TSC1_TSC2 TSC1/TSC2 Complex (Inactive in TSC) Rheb Rheb-GTP TSC1_TSC2->Rheb Fails to Inhibit mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Increased Cell Growth, Proliferation, & Seizures Downstream->Cell_Growth Leads to Everolimus Everolimus Everolimus->mTORC1 Inhibits

References

Unveiling the Molecular Choreography of Radiprodil: A Comparative Cross-Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Radiprodil, a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, is emerging as a promising therapeutic agent for neurological disorders characterized by glutamatergic dysregulation, such as certain forms of epilepsy and neurodevelopmental disorders.[1][2][3] This guide provides a comprehensive cross-validation of Radiprodil's mechanism of action by comparing its performance against other notable GluN2B-selective NAMs: Ifenprodil (B1662929), Ro 25-6981, and CP-101,606 (Traxoprodil). Through a synthesis of available experimental data, this document aims to offer a clear and objective comparison to aid in research and development efforts.

Mechanism of Action at the NMDA Receptor

Radiprodil exerts its inhibitory effect by binding to an allosteric site at the interface of the GluN1 and GluN2B subunits of the NMDA receptor.[4] This binding event stabilizes a conformation of the receptor that reduces its channel opening probability, thereby decreasing calcium influx in response to glutamate (B1630785) and glycine (B1666218) binding. This selective modulation of GluN2B-containing receptors is crucial, as it allows for targeted intervention in pathological conditions where this specific subunit is implicated, potentially offering a better safety profile than non-selective NMDA receptor antagonists.

cluster_receptor NMDA Receptor GluN1 GluN1 GluN2B GluN2B Ca2_influx Ca2+ Influx GluN2B->Ca2_influx Reduces Radiprodil Radiprodil Radiprodil->GluN2B Allosterically Binds Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds Downstream Downstream Signaling (e.g., ERK, CREB activation) Ca2_influx->Downstream Modulates

Figure 1: Radiprodil's allosteric modulation of the NMDA receptor.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data comparing the inhibitory activity of Radiprodil with other GluN2B NAMs. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and data has been compiled from various sources.

In Vitro Inhibition of NMDA Receptors

Data from a study by Han et al. (2022) provides a direct comparison of the inhibitory effects of Radiprodil and other GluN2B NAMs on wild-type and gain-of-function mutant NMDA receptors expressed in Xenopus oocytes.

CompoundReceptor SubunitPercent Inhibition (at 3 µM)
Radiprodil GluN1/GluN2B (WT)94.8 ± 0.4
GluN1/GluN2B (GoF mutants)Maintained high potency
Ifenprodil GluN1/GluN2B (WT)95.8 ± 0.3
Ro 25-6981 GluN1/GluN2B (WT)97.4 ± 0.2
CP-101,606 GluN1/GluN2B (WT)96.5 ± 0.3

Data synthesized from multiple publications. GoF = Gain-of-Function.

Binding Affinities (Ki and IC50 Values)

The binding affinities of these compounds to the GluN2B subunit have been reported across various studies. The following table provides a summary of these values.

CompoundParameterValue (nM)Receptor/Tissue
Radiprodil IC50~10 (inhibition of LTP)Murine Hippocampal Slices
Ifenprodil Ki11 - 31Rat Brain Homogenates
IC50340 - 750Recombinant NR1A/NR2B
Ro 25-6981 Ki50Recombinant GluN2B
IC509Recombinant GluN2B
CP-101,606 IC5011 - 35Cultured Hippocampal Neurons

Note: Values are compiled from different studies and experimental conditions may vary.

Cross-Validation Through Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of Radiprodil and its comparators.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to assess the anticonvulsant efficacy of novel compounds.

Objective: To evaluate the ability of a test compound to protect against seizures induced by the GABA-A antagonist, pentylenetetrazole.

Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Drug Administration: The test compound (e.g., Radiprodil) or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The latency to the first seizure, the seizure severity score, and the percentage of animals protected from tonic-clonic seizures are recorded and analyzed.

start Start drug_admin Administer Radiprodil or Vehicle (i.p.) start->drug_admin wait Pretreatment Period (30 min) drug_admin->wait ptz_admin Administer PTZ (i.p.) wait->ptz_admin observe Observe for Seizures (30 min) ptz_admin->observe score Score Seizure Severity (Racine Scale) observe->score end End score->end

Figure 2: Workflow for the PTZ-induced seizure model.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity in response to drug application.

Objective: To quantify the inhibitory effect of a test compound on NMDA receptor-mediated currents.

Protocol:

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected to express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B).

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solution Application: The external solution contains agonists (glutamate and glycine) to activate the NMDA receptors. The test compound (e.g., Radiprodil) is applied at varying concentrations.

  • Data Acquisition: NMDA receptor-mediated currents are recorded before, during, and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound to determine the IC50 value.

Downstream Signaling Analysis: Western Blotting for pERK and pCREB

This method is used to assess the impact of NMDA receptor modulation on intracellular signaling cascades.

Objective: To determine the effect of a test compound on the phosphorylation status of key signaling proteins like ERK and CREB.

Protocol:

  • Cell Culture and Treatment: Primary neuronal cultures or cell lines are treated with the test compound (e.g., Radiprodil) for a specified duration, often in the presence of an NMDA receptor agonist.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and CREB (pCREB), as well as antibodies for the total forms of these proteins.

  • Detection and Quantification: Secondary antibodies conjugated to a detection enzyme are used, and the resulting signal is captured and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the effect of the treatment.

start Start cell_treat Treat Neuronal Cultures (Radiprodil + Agonist) start->cell_treat lysis Cell Lysis and Protein Extraction cell_treat->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Immunoprobing (pERK, pCREB, Total ERK, Total CREB) transfer->probing detection Signal Detection and Quantification probing->detection end End detection->end

Figure 3: Western blot workflow for downstream signaling analysis.

Downstream Signaling Pathways

The inhibition of GluN2B-containing NMDA receptors by Radiprodil and its counterparts is expected to modulate downstream signaling pathways critical for synaptic plasticity and cell survival. Notably, the Ras-ERK (Extracellular signal-regulated kinase) and the CREB (cAMP response element-binding protein) pathways are key targets.

Activation of synaptic GluN2B receptors is often linked to the activation of the Ras-ERK pathway, which is involved in long-term potentiation (LTP) and cell survival. Conversely, extrasynaptic GluN2B activation has been implicated in the activation of cell death pathways. By selectively modulating GluN2B activity, Radiprodil can potentially restore the balance in these signaling cascades in pathological states. For instance, studies have shown that GluN2B antagonists can influence the phosphorylation of ERK and CREB, key regulators of gene expression and neuronal function.[5]

Conclusion

Radiprodil demonstrates a clear mechanism of action as a selective negative allosteric modulator of GluN2B-containing NMDA receptors. Comparative data, although not always from direct head-to-head studies, positions Radiprodil's potency and efficacy in a similar range to other well-characterized GluN2B NAMs like Ifenprodil, Ro 25-6981, and CP-101,606. A key differentiating factor for Radiprodil appears to be its retained efficacy on certain gain-of-function mutations within the GluN2B subunit, a feature not consistently observed with non-selective NMDA receptor antagonists. This suggests a potential for Radiprodil in precision medicine approaches for specific genetic channelopathies.

The provided experimental protocols offer a framework for the continued investigation and cross-validation of Radiprodil's effects. Further research directly comparing the downstream signaling consequences of Radiprodil with other GluN2B NAMs will be invaluable in fully elucidating its unique therapeutic potential and solidifying its position within this important class of neuromodulatory compounds.

References

Head-to-head studies of Radiprodil versus standard-of-care anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the investigational drug Radiprodil against current standard-of-care anticonvulsants for specific epilepsy subtypes. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of Radiprodil's potential. This comparison is based on available preclinical and clinical data.

Overview of Radiprodil

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator of the GluN2B (formerly known as NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] By modulating the activity of this specific receptor subunit, Radiprodil is being explored for its potential to control excessive brain activity that leads to seizures, particularly in conditions where GluN2B subunit dysfunction is implicated.[2] It is currently under investigation for the treatment of Infantile Spasm Syndrome (ISS) and GRIN-related disorders.[2]

Preclinical Efficacy

Radiprodil has demonstrated anticonvulsant effects in various preclinical models of seizures. The following tables summarize the available quantitative data from these studies, alongside data for standard-of-care anticonvulsants where comparable models were used.

Audiogenic Seizure Model (Mouse)

This model assesses the ability of a compound to protect against seizures induced by a high-intensity sound.

CompoundSpeciesEfficacy EndpointED₅₀ / Effective DoseCitation
Radiprodil MouseProtection against generalized clonic convulsions2.1 mg/kg[3]
Vigabatrin (B1682217) Rat (audiogenically kindled)Suppression of clonic convulsions100-200 mg/kg (i.p.)[4]
Corticosteroids (Dexamethasone) Mouse (WSP)Increased latency to tonic hindlimb extension (reversed aminoglutethimide (B1683760) effect)Not a direct protection model

Note: Direct head-to-head preclinical studies are limited. The data presented for standard-of-care drugs are from studies that may have different experimental conditions.

Pentylenetetrazol (PTZ)-Induced Seizure Model (Rat/Mouse)

The PTZ model is used to evaluate a compound's potential to prevent chemically induced generalized seizures.

CompoundSpeciesEfficacy EndpointEffective DoseCitation
Radiprodil Rat (PN12)Complete abolishment of tonic seizures10 mg/kg
Vigabatrin MouseInhibition of clonic seizures (after 7 days of administration)125 mg/kg
Prednisolone Animal ModelLess severe seizures compared to saline group1 mg/kg and 5 mg/kg

Clinical Efficacy

Radiprodil has undergone early-phase clinical trials for Infantile Spasm Syndrome and GRIN-related disorders. The following sections compare its performance with the established first-line treatments for these conditions.

Infantile Spasm Syndrome (ISS)

ISS is a severe epileptic encephalopathy of infancy. Standard-of-care typically involves hormonal therapy (ACTH or corticosteroids) or vigabatrin.

TreatmentStudy PopulationEfficacy EndpointSeizure Reduction/Cessation RateCitation
Radiprodil 3 infants with ISS resistant to vigabatrin and prednisoloneSpasm frequency reduction1 infant became spasm-free; 2 showed clinical improvement
Vigabatrin 20 infants with ISSComplete control of spasms60%
20 infants with ISS≥50% reduction in seizure frequency90% (60% complete control + 30% partial reduction)
Prednisolone (very high dose) 27 children with ISSComplete response (absence of spasms and hypsarrhythmia)63%
Prednisolone (high dose, vigabatrin-refractory) 45 children with ISSComplete electroclinical response at 2 weeks77.8%
GRIN-Related Disorders

GRIN-related disorders are a group of rare genetic conditions resulting from mutations in the genes encoding NMDA receptor subunits. Treatment is often challenging and tailored to the individual. Radiprodil is being investigated as a targeted therapy for gain-of-function mutations.

TreatmentStudy PopulationEfficacy EndpointSeizure Reduction RateCitation
Radiprodil 8 participants with gain-of-function GRIN variants and regular seizuresMedian reduction in seizure frequency86%
8 participants with gain-of-function GRIN variants and regular seizures≥90% reduction in seizures43%
Standard-of-Care Anticonvulsants N/AN/ATreatment is empirical and varies. No specific drug has demonstrated consistent efficacy across all GRIN disorders.

Experimental Protocols

Audiogenic Seizure Induction in Mice

This protocol is a standard method for evaluating anticonvulsant activity against reflex seizures.

  • Animal Model : Genetically susceptible mouse strains (e.g., DBA/2) or mice sensitized through acoustic priming are used.

  • Apparatus : A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or speaker) capable of producing a stimulus of 100-120 dB.

  • Procedure :

    • Mice are placed individually into the chamber and allowed a brief acclimatization period.

    • A high-intensity acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).

    • Seizure responses are observed and scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Data Analysis : The incidence and severity of seizures, as well as the latency to different seizure stages, are recorded. For drug studies, the dose that protects 50% of the animals from a specific seizure component (ED₅₀) is often calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Induction in Rats

This protocol is a widely used model for screening compounds for activity against generalized seizures.

  • Animal Model : Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration : Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Procedure :

    • A sub-convulsive or convulsive dose of PTZ is administered to the animals. A common protocol involves an initial dose followed by subsequent doses if seizures do not occur.

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.

    • Seizure activity is scored using a standardized scale, such as the Racine scale, which grades seizures from mild myoclonic jerks to generalized tonic-clonic seizures with loss of posture.

  • Data Analysis : The primary endpoints are the latency to the first seizure and the seizure severity score. In drug screening, the ability of a test compound to prevent or reduce the severity of PTZ-induced seizures is evaluated.

Visualizations

Signaling Pathway of Radiprodil

Radiprodil_Mechanism cluster_neuron Postsynaptic Neuron NMDA_receptor NMDA Receptor GluN1 GluN1 Subunit GluN2B GluN2B Subunit Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Influx PSD95 PSD95 GluN2B->PSD95 binds to nNOS nNOS PSD95->nNOS scaffolds NO_production Nitric Oxide Production nNOS->NO_production leads to Ca_ion->nNOS activates Excitotoxicity Neuronal Excitotoxicity NO_production->Excitotoxicity contributes to Radiprodil Radiprodil Radiprodil->GluN2B negatively modulates (allosteric) Glutamate Glutamate Glutamate->NMDA_receptor activates

Caption: Mechanism of action of Radiprodil on the GluN2B subunit of the NMDA receptor.

Experimental Workflow for Preclinical Anticonvulsant Testing

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., DBA/2 Mice or Wistar Rats) Acclimatization Acclimatization to Test Environment Animal_Selection->Acclimatization Drug_Prep Test Compound Preparation (Radiprodil or Standard-of-Care) Dosing Compound/Vehicle Administration (i.p. or s.c.) Drug_Prep->Dosing Vehicle_Prep Vehicle Control Preparation Vehicle_Prep->Dosing Acclimatization->Dosing Seizure_Induction Seizure Induction (Audiogenic Stimulus or PTZ Injection) Dosing->Seizure_Induction Observation Behavioral Observation & Scoring (e.g., Racine Scale) Seizure_Induction->Observation Data_Collection Data Collection (Latency, Severity, Incidence) Observation->Data_Collection Stats Statistical Analysis (e.g., ED₅₀ Calculation, ANOVA) Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Generalized workflow for preclinical anticonvulsant efficacy studies.

References

Assessing the Specificity of Radiprodil for NR2B Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Radiprodil's specificity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor against other NR2B-selective antagonists, namely Ifenprodil and CP-101,606. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to allow for informed evaluation and replication.

Executive Summary

Radiprodil (B1680500) is a negative allosteric modulator of the NMDA receptor, exhibiting high potency and selectivity for the NR2B subunit.[1] This specificity is crucial for its therapeutic potential in neurological disorders where NR2B-containing receptors are implicated.[2][3] Compared to the prototypical NR2B antagonist Ifenprodil and the potent antagonist CP-101,606, Radiprodil demonstrates a favorable selectivity profile. This guide presents quantitative data on the binding affinities and inhibitory concentrations of these compounds, details the experimental protocols used to derive this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Selectivity of NR2B Antagonists

The following tables summarize the inhibitory potency (IC50) of Radiprodil, Ifenprodil, and CP-101,606 for different NMDA receptor subunits. Lower IC50 values indicate higher potency.

CompoundReceptor SubunitIC50SpeciesExperimental SystemReference
Radiprodil NR1-1a/NR2B39 nMRecombinantXenopus oocytes[4]
NR1-1a/NR2A>10,000 nMRecombinantXenopus oocytes[4]
NR1-1a/NR2C>10,000 nMRecombinantXenopus oocytes
NR1-1a/NR2D>10,000 nMRecombinantXenopus oocytes
Ifenprodil NR1a/NR2B33.5 nM (KD)Human RecombinantL(tk-) cells
NR1-1a/NR2B167 nMRecombinantXenopus oocytes
NR1/NR2A>30,000 nMRecombinantXenopus oocytes
NR2CNo significant bindingVertebrateNot specified
NR2DNo significant bindingVertebrateNot specified
CP-101,606 NR1a/NR2BInhibition of [3H]ifenprodil bindingHuman RecombinantL(tk-) cells
NR1-1a/NR2B39 nMRecombinantXenopus oocytes

Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions (e.g., pH, agonist concentrations).

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the function and pharmacology of ion channels, including NMDA receptors.

Objective: To determine the concentration-dependent inhibition of NMDA receptor subunit-specific currents by antagonists.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human or rat NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, NR2C, or NR2D). A typical injection volume is 50 nl containing 5-10 ng of total cRNA at a 1:2 ratio of NR1 to NR2 subunit cRNA.

  • Incubation: Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

  • Recording:

    • Oocytes are placed in a recording chamber continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, and 0.01 mM EDTA, pH 7.4).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).

    • NMDA receptor currents are activated by applying a solution containing glutamate (B1630785) (e.g., 100 µM) and glycine (B1666218) (e.g., 30 µM).

    • The antagonist (e.g., Radiprodil) is then co-applied at increasing concentrations to determine the concentration-response curve and calculate the IC50 value.

  • Data Analysis: The recorded currents are filtered and digitized. The IC50 values are calculated by fitting the concentration-response data to a logistical equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the NR2B receptor.

Methodology:

  • Membrane Preparation:

    • Membranes are prepared from cells stably expressing the recombinant human NR1a/NR2B receptor or from specific brain regions of rodents (e.g., cortex and hippocampus).

    • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand that targets the NR2B subunit, such as [3H]ifenprodil (e.g., at a concentration of 4.7 nM).

    • Increasing concentrations of the unlabeled competitor compound (e.g., Radiprodil) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • The IC50 value of the competitor is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of NMDA Receptor Modulation

Caption: Radiprodil acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptor.

Experimental Workflow for TEVC

TEVC_Workflow cluster_recording Electrophysiological Recording A Oocyte Harvest & Defolliculation B cRNA Injection (NR1 + NR2 subunits) A->B 1 C Incubation (2-7 days) B->C 2 D Two-Electrode Voltage Clamp C->D 3 E Data Acquisition (Current Recordings) D->E 4 F Data Analysis (IC50 Calculation) E->F 5 Binding_Assay_Logic cluster_binding Binding Competition Receptor NR2B Receptor Radioligand { [3H]ifenprodil | } Receptor:f1->Radioligand:f1 Binds Competitor { Radiprodil | } Receptor:f1->Competitor:f1 Competes for Binding Measurement Measure Bound Radioactivity Radioligand->Measurement Competitor->Measurement Analysis Calculate Ki Measurement->Analysis

References

Independent Verification of Radiprodil's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for Radiprodil, a negative allosteric modulator of the NR2B subunit of the NMDA receptor, with other relevant compounds. The information presented is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of Radiprodil's preclinical profile, supported by available experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.

Mechanism of Action: Targeting the NMDA Receptor

Radiprodil's mechanism of action centers on its function as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GluN2B) subunit.[1] This targeted modulation is crucial in conditions where overactivation of NMDA receptors is implicated, such as in certain types of epilepsy and neurodevelopmental disorders. By binding to a site distinct from the glutamate (B1630785) binding site, Radiprodil reduces the channel's opening probability, thereby dampening excessive neuronal excitation.

The following diagram illustrates the signaling pathway of the NMDA receptor and the modulatory role of Radiprodil.

NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Neuronal_Activation Neuronal Activation Ca_ion->Neuronal_Activation Activates Downstream Signaling Audiogenic Seizure Model Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize Frings or DBA/2 mice (audiogenic seizure-susceptible strains) Drug_Admin Administer test compound (e.g., Radiprodil) or vehicle via intraperitoneal (i.p.) injection Animal_Prep->Drug_Admin Placement Place individual mouse in a sound-attenuated chamber Drug_Admin->Placement Stimulus Expose to a high-intensity acoustic stimulus (e.g., 110-120 dB, 11-14 kHz) for a defined period (e.g., 60 seconds) Placement->Stimulus Observation Observe and score seizure activity (wild running, clonic seizures, tonic seizures, respiratory arrest) Stimulus->Observation ED50_Calc Determine the percentage of animals protected from tonic-clonic seizures at each dose Observation->ED50_Calc Probit Calculate the ED₅₀ value using probit analysis ED50_Calc->Probit PTZ-Induced Seizure Model Workflow cluster_setup Experimental Setup cluster_induction Seizure Induction cluster_observation Observation and Scoring cluster_analysis Data Analysis Animal_Prep Use Wistar or Sprague-Dawley rats of specific postnatal ages Drug_Admin Administer test compound or vehicle (e.g., intraperitoneally) Animal_Prep->Drug_Admin PTZ_Injection Inject a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 60-85 mg/kg, s.c. or i.p.) Drug_Admin->PTZ_Injection Observation_Period Observe animals for a set period (e.g., 30 minutes) for seizure activity PTZ_Injection->Observation_Period Scoring Score seizure severity based on a standardized scale (e.g., Racine scale: myoclonic jerks, clonic convulsions, tonic-clonic seizures) Observation_Period->Scoring Efficacy_Eval Determine the ability of the test compound to prevent or delay the onset of seizures and reduce their severity Scoring->Efficacy_Eval ED50_Calc Calculate the ED₅₀ for protection against tonic-clonic seizures Efficacy_Eval->ED50_Calc

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of Radiprodil, an investigational negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, and related compounds. The information presented is collated from available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential and risks associated with this class of compounds.

Executive Summary

Radiprodil is under investigation for several neurological disorders, including GRIN-related disorders and infantile spasms.[1][2] Its safety profile is a critical aspect of its development. This guide compares the available safety data for Radiprodil with other GluN2B-selective NMDA receptor antagonists, such as ifenprodil, traxoprodil (B148271) (CP-101,606), and Ro 25-6981. While comprehensive preclinical toxicology data with specific LD50 values are not publicly available for Radiprodil, clinical trial data provide valuable insights into its tolerability in human subjects.

Radiprodil: An Overview of the Safety Profile

Radiprodil acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2] This mechanism is being explored for its potential to treat conditions associated with NMDA receptor overactivation.

Preclinical Safety Data

Detailed quantitative preclinical toxicology data for Radiprodil is limited in publicly accessible sources. However, a no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day has been reported from a juvenile rat toxicology study.[3] Preclinical studies in rodent models have demonstrated its anticonvulsant efficacy.

Clinical Safety Data

Clinical trials of Radiprodil have provided the most extensive safety information to date. The safety and tolerability of Radiprodil are primary endpoints in these studies.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Radiprodil Clinical Trials

Adverse Event CategorySpecific Events ReportedStudy PopulationCitation(s)
Common TEAEs Infections (e.g., respiratory tract infection, viral pneumonia, adenovirus infection), pyrexia, diarrhea, abnormal behavior, agitation, cough, dystonia, fatigue, gastroenteritis.Children with GRIN-related neurodevelopmental disorder
Vomiting, pyrexia.Infants with Infantile Spasm Syndrome
Serious AEs (SAEs) Obstructive bronchitis, viral pneumonia, adenovirus infection (each in one patient, assessed as unrelated to radiprodil).Children with GRIN-related neurodevelopmental disorder
No treatment-related serious adverse events reported.Infants with Infantile Spasm Syndrome

Note: This table summarizes adverse events reported in clinical trials. The frequency and severity of these events are still under evaluation in ongoing studies.

Overall, clinical studies have suggested that Radiprodil is generally well-tolerated in the populations studied. Monitoring in clinical trials includes tracking TEAEs, vital signs, ECG readings, and laboratory test results.

Comparative Safety Profiles of Related Compounds

This section examines the safety profiles of other GluN2B-selective NMDA receptor antagonists to provide a broader context for evaluating Radiprodil.

Ifenprodil

Ifenprodil is an older GluN2B antagonist that also exhibits activity at other receptors, which may contribute to its side effect profile.

Table 2: Summary of Preclinical and Clinical Safety Findings for Ifenprodil

Safety AspectFindingsSpecies/PopulationCitation(s)
Cardiovascular Reduced myocardial oxygen consumption.Rabbits (preclinical)
General Side Effects Dizziness, headache, nausea, fatigue.Humans (clinical)
Drug Interactions Potential for interactions with CNS depressants and antihypertensive agents.N/A
Traxoprodil (CP-101,606)

Traxoprodil's clinical development was halted due to safety concerns, highlighting a key risk for this class of drugs.

Table 3: Summary of Preclinical and Clinical Safety Findings for Traxoprodil

Safety AspectFindingsSpecies/PopulationCitation(s)
Cardiovascular EKG abnormalities, specifically QT prolongation.Humans (clinical)
Neurological Dissociative side effects at higher doses.Humans (clinical)
Preclinical Efficacy Neuroprotective, analgesic, and anti-Parkinsonian effects.Animal models
Ro 25-6981

Ro 25-6981 is a potent and selective GluN2B antagonist primarily used as a research tool. Preclinical studies provide some insight into its safety.

Table 4: Summary of Preclinical Safety Findings for Ro 25-6981

Safety AspectFindingsSpecies/PopulationCitation(s)
Neurobehavioral Did not disturb sensorimotor performance, coordination, or memory in juvenile rats after repeated administration.Rats (preclinical)
Seizure Liability Repeated exposure had little effect on later seizure susceptibility in juvenile rats.Rats (preclinical)
General Toxicity No adverse effects on body weight or growth in juvenile rats.Rats (preclinical)

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is crucial for interpreting safety data.

GluN2B-NMDA Receptor Signaling Pathway

Radiprodil's mechanism of action involves the negative allosteric modulation of the GluN2B subunit of the NMDA receptor. This modulation influences downstream signaling cascades that are critical for neuronal function and survival. Overactivation of GluN2B-containing NMDA receptors is linked to excitotoxicity and neuronal apoptosis, while their physiological activation is important for synaptic plasticity. Key downstream signaling molecules include Akt and CREB.

GluN2B_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling GluN1 GluN1 PI3K PI3K GluN1->PI3K Ca2+ influx Apoptosis Apoptosis GluN1->Apoptosis Excessive Ca2+ influx GluN2B GluN2B GluN2B->PI3K Ca2+ influx GluN2B->Apoptosis Excessive Ca2+ influx Radiprodil Radiprodil Radiprodil->GluN2B NAM Glutamate Glutamate Glutamate->GluN2B Glycine Glycine Glycine->GluN1 Akt Akt PI3K->Akt CREB CREB Akt->CREB Survival Neuronal Survival CREB->Survival

Figure 1. Simplified signaling pathway of the GluN2B-containing NMDA receptor and the modulatory effect of Radiprodil.

Experimental Workflow for Preclinical Safety Assessment

A typical workflow for preclinical safety evaluation of a novel compound like Radiprodil involves a battery of in vivo and in vitro tests to assess its potential toxicity.

Preclinical_Safety_Workflow cluster_acute Acute Toxicity cluster_repeat Repeat-Dose Toxicity cluster_safety_pharm Safety Pharmacology cluster_other Other Toxicity Studies LD50 LD50 Determination (Rodent) Subchronic Subchronic Studies (Rodent & Non-rodent) LD50->Subchronic Cardiovascular Cardiovascular Assessment (e.g., Dog Telemetry) LD50->Cardiovascular CNS CNS Safety (e.g., Irwin Test, FOB) LD50->CNS Chronic Chronic Studies (Rodent & Non-rodent) Subchronic->Chronic Genotoxicity Genotoxicity Assays Subchronic->Genotoxicity Reproductive Reproductive & Developmental Toxicity Subchronic->Reproductive Carcinogenicity Carcinogenicity Studies Chronic->Carcinogenicity Respiratory Respiratory Assessment

Figure 2. General experimental workflow for preclinical safety and toxicology studies.

Detailed Experimental Protocols

Standardized protocols are essential for the reliable assessment of drug safety. Below are overviews of key in vivo safety pharmacology assays.

Neurobehavioral Assessment: Irwin Test and Functional Observational Battery (FOB)

Objective: To assess the effects of a test compound on behavior and physiological function in rodents.

Methodology:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment.

  • Baseline Observation: A baseline assessment of various parameters is conducted before dosing.

  • Dosing: The test compound is administered, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is included.

  • Observation: Animals are systematically observed at predefined time points post-dosing. Observations include:

    • Autonomic Nervous System: Salivation, lacrimation, piloerection, pupil size.

    • Neuromuscular System: Gait, posture, muscle tone, grip strength.

    • Sensorimotor Function: Response to stimuli (e.g., touch, sound), righting reflex.

    • Behavioral State: Alertness, sedation, excitation, stereotyped behaviors.

  • Scoring: Observations are scored using a standardized scale to quantify changes from baseline.

Cardiovascular Safety Assessment: Telemetry in Conscious Dogs

Objective: To evaluate the potential cardiovascular effects of a test compound, including effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Methodology:

  • Animal Instrumentation: Dogs (commonly Beagles) are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.

  • Acclimation and Baseline Recording: Animals are allowed to recover from surgery and are acclimated to the study conditions. Baseline cardiovascular data is recorded for a sufficient period before dosing.

  • Study Design: A crossover design is often used, where each animal receives both the test compound at different dose levels and a vehicle control in a randomized sequence, with a washout period between treatments.

  • Dosing and Monitoring: The compound is administered, and cardiovascular parameters (arterial blood pressure, heart rate, and ECG) are continuously recorded for a specified duration (e.g., 24 hours).

  • Data Analysis: The collected data is analyzed to assess changes in parameters such as:

    • Mean, systolic, and diastolic blood pressure.

    • Heart rate.

    • ECG intervals (PR, QRS, QT), with correction of the QT interval for heart rate (e.g., QTc).

Conclusion

The available data suggests that Radiprodil has a manageable safety profile in the clinical settings where it has been evaluated, with most adverse events being mild to moderate and often related to the underlying conditions of the study participants. The preclinical data, although not fully public, supported the progression of Radiprodil into clinical trials.

A key differentiator among GluN2B-selective NMDA receptor antagonists appears to be their cardiovascular safety profile. The QT prolongation observed with traxoprodil, leading to its discontinuation, underscores the importance of thorough cardiovascular assessment for this class of compounds. The preclinical and clinical monitoring of Radiprodil's cardiovascular effects will be crucial for its continued development.

Further long-term clinical studies and the eventual public disclosure of more comprehensive preclinical toxicology data will be necessary to fully characterize the safety profile of Radiprodil and its therapeutic index for the intended indications.

References

Benchmarking Radiprodil: A Comparative Analysis of Neuroprotective Agents Targeting the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. Excitotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a range of neurological disorders, including genetic epilepsies such as GRIN-related neurodevelopmental disorders. This guide provides a comparative analysis of Radiprodil, a selective GluN2B negative allosteric modulator, against other NMDA receptor-targeting neuroprotective agents, offering a synthesis of available preclinical and clinical data to inform future research and drug development.

Mechanism of Action: A Shared Target, Distinct Approaches

Radiprodil, Ifenprodil (B1662929), and Memantine all exert their neuroprotective effects by modulating the activity of the NMDA receptor, a critical ion channel involved in synaptic plasticity and neuronal signaling. However, their mechanisms of action, while related, have key distinctions.

Radiprodil is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.[1] This means it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, reducing the channel's opening probability without completely blocking it. This selective action on the GluN2B subunit is noteworthy, as this subunit is highly expressed in the developing brain and is implicated in the pathophysiology of certain neurodevelopmental disorders.[1]

Ifenprodil is also a non-competitive antagonist of NMDA receptors with selectivity for the GluN2B subunit.[2][3] It has been shown to have neuroprotective effects against glutamate-induced excitotoxicity.[4] Its age-dependent anticonvulsant effects are consistent with the developmental expression pattern of GluN2B-containing NMDA receptors.

Memantine is a non-competitive, open-channel blocker of the NMDA receptor with low to moderate affinity. Its mechanism allows it to preferentially block excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission. This has made it a therapeutic option for conditions associated with chronic excitotoxicity, such as Alzheimer's disease, and it has shown efficacy in reducing seizures in some patients with GRIN-related disorders.

Preclinical Performance: Insights from In Vitro and In Vivo Models

Preclinical studies provide a foundational understanding of a drug's potential efficacy and potency. Here, we summarize key findings for Radiprodil and its comparators in established models of seizure and excitotoxicity.

Anticonvulsant Activity in Seizure Models

A widely used preclinical model for assessing the efficacy of anti-seizure medications is the audiogenic seizure (AGS) model in mice, which mimics generalized tonic-clonic seizures.

AgentModelEndpointResultReference
Radiprodil Audiogenic Seizure (mice)Protection against generalized clonic convulsionsED₅₀ = 2.1 mg/kg
Ifenprodil Prolonged Status Epilepticus (rats)Seizure terminationMaximally effective at 30 mg/kg
MK-801 Prolonged Status Epilepticus (rats)Seizure terminationED₅₀ = 1.4 mg/kg
CPP Prolonged Status Epilepticus (rats)Seizure terminationED₅₀ = 6.4 mg/kg

Note: Direct comparison of ED₅₀ values should be made with caution due to different experimental models and species.

Neuroprotection in Excitotoxicity Models

In vitro models of glutamate-induced excitotoxicity are crucial for evaluating the direct neuroprotective effects of compounds on neurons.

AgentModelEndpointResultReference
Ifenprodil Glutamate-induced neurotoxicity (cultured hippocampal neurons)Blockade of neurotoxicity3 times more potent than SL-82,0715
SL-82,0715 Glutamate-induced neurotoxicity (cultured hippocampal neurons)Blockade of neurotoxicity-
MK-801 Glutamate-induced neurotoxicity (cultured hippocampal neurons)Blockade of neurotoxicityEffective

Clinical Efficacy: Translating Preclinical Promise to Patient Benefit

Clinical trials provide the ultimate test of a drug's safety and efficacy in the target patient population. Radiprodil is currently under investigation for GRIN-related neurodevelopmental disorders, with promising early results.

AgentConditionStudy PhaseKey FindingsReference
Radiprodil GRIN-related neurodevelopmental disorder (Gain-of-Function mutations)Phase 1b (Honeycomb trial)Median 86% reduction in countable motor seizure frequency. 71% of patients had a >50% reduction in seizures.
Memantine GRIN2B Epileptic EncephalopathyCase Study~80% reduction in average seizure episodes.
Memantine GRIN-related EpilepsyRetrospective studiesMarked (>75%) seizure reduction reported in some children.
Traxoprodil Severe Traumatic Brain InjuryRandomized, double-blind, placebo-controlledTrend towards favorable outcome and reduced mortality, though not statistically significant.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.

Audiogenic Seizure Model in Mice

This in vivo model is used to assess the anticonvulsant properties of a compound against generalized seizures.

  • Animal Model: Typically, mouse strains susceptible to sound-induced seizures are used, such as Fmr1 knockout mice or mice treated with agents that induce seizure susceptibility.

  • Drug Administration: The test compound (e.g., Radiprodil) or vehicle is administered to the animals at various doses via a specific route (e.g., intraperitoneally).

  • Audiogenic Stimulus: After a predetermined time for drug absorption, individual mice are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., 110-120 dB) is delivered for a set duration (e.g., 2-3 minutes).

  • Seizure Scoring: The behavioral response of each mouse is observed and scored based on a predefined scale, which may include wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest/death.

  • Data Analysis: The dose at which 50% of the animals are protected from a specific seizure endpoint (e.g., generalized clonic convulsions) is calculated as the ED₅₀.

In Vitro Glutamate Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary neuronal cultures (e.g., from embryonic mouse or rat cortex or hippocampus) are established and maintained in vitro.

  • Compound Incubation: The neuroprotective test compound is added to the culture medium at various concentrations, typically 24 hours prior to the glutamate insult.

  • Glutamate Insult: A neurotoxic concentration of L-glutamate is added to the culture medium for a defined period to induce excitotoxicity.

  • Assessment of Neuronal Viability: After a post-exposure period (e.g., 24 hours), neuronal death is quantified using various methods:

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Cell Viability Stains: Dyes such as propidium (B1200493) iodide or calcein-AM are used to distinguish between dead and living cells.

    • Mitochondrial Membrane Potential: Fluorescent dyes like Rhodamine-123 can be used to monitor changes in mitochondrial function, an early indicator of cell stress.

    • Caspase Activation Assays: To measure apoptosis.

  • Data Analysis: The concentration of the test compound that provides 50% protection against glutamate-induced cell death is determined as the EC₅₀.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds to GluN2B Glycine Glycine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., nNOS, Calpain activation) Ca_ion->Downstream Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity Radiprodil Radiprodil (GluN2B NAM) Radiprodil->NMDA_R Allosteric Modulation Ifenprodil Ifenprodil (GluN2B Antagonist) Ifenprodil->NMDA_R Antagonism Memantine Memantine (Channel Blocker) Memantine->Ca_ion Blocks Channel Pore

Caption: NMDA Receptor Signaling and Points of Intervention.

Preclinical_Workflow start Start: Animal Model Selection drug_admin Drug Administration (Radiprodil vs. Comparator vs. Vehicle) start->drug_admin seizure_induction Seizure Induction (e.g., Audiogenic Stimulus) drug_admin->seizure_induction behavioral_obs Behavioral Observation & Scoring seizure_induction->behavioral_obs data_analysis Data Analysis (e.g., ED₅₀ Calculation) behavioral_obs->data_analysis end Conclusion: Efficacy Assessment data_analysis->end

Caption: Preclinical Experimental Workflow for Anticonvulsant Testing.

Conclusion

Radiprodil demonstrates a promising profile as a selective GluN2B negative allosteric modulator with potent anticonvulsant effects in preclinical models and significant seizure reduction in early clinical trials for GRIN-related disorders. Its targeted mechanism offers a potential advantage in minimizing off-target effects compared to less selective NMDA receptor antagonists. While direct comparative data with other agents like Ifenprodil and Memantine under identical experimental conditions are limited, the available evidence suggests that Radiprodil is a compelling candidate for further development as a neuroprotective agent. Future head-to-head studies are warranted to definitively establish its comparative efficacy and safety profile. This guide provides a framework for understanding the current landscape of NMDA receptor modulators and highlights the data-driven approach necessary for advancing novel neuroprotective therapies.

References

Replicating Key Experiments on Radiprodil's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Radiprodil's performance with alternative therapeutic strategies, supported by experimental data from key preclinical and clinical studies. Radiprodil, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, is under investigation for its therapeutic potential in several neurological disorders characterized by neuronal hyperexcitability, including GRIN-related disorders and certain forms of epilepsy such as infantile spasms.

Executive Summary

Radiprodil demonstrates significant promise in preclinical and early-phase clinical trials for conditions associated with NMDA receptor overactivity. In a Phase 1b study involving children with GRIN-related disorders, Radiprodil treatment led to a median 86% reduction in countable motor seizure frequency.[1] Preclinical evidence in a mouse model of audiogenic seizures established a 50% effective dose (ED50) of 2.1 mg/kg, highlighting its potent anticonvulsant activity.[2] While direct comparative clinical trials are limited, this guide synthesizes available data to contrast Radiprodil's efficacy and mechanism with other NMDA receptor modulators and standard-of-care treatments.

Data Presentation

Table 1: In Vitro Potency of NMDA Receptor Modulators
CompoundTargetAssayPotency (IC50 / Ki)Reference
Radiprodil GluN2B-containing NMDA ReceptorsInhibition of NMDA-induced currentsIC50: 8 nM[3]
IC50: 69.91 nM (in HEK293 cells)[4]
IfenprodilGluN2B-containing NMDA ReceptorsInhibition of NMDA-induced currentsIC50: 0.34 µM[5]
Radioligand BindingKi: 10 nM
MemantineNMDA Receptors (uncompetitive antagonist)Radioligand Binding ([3H]MK-801)Ki: 740 nM
IC50: 0.5-1 µM
Table 2: Preclinical Efficacy in Seizure Models
CompoundSeizure ModelAnimalKey Efficacy ParameterResultReference
Radiprodil Audiogenic SeizureMouseProtection against generalized clonic convulsionsED50: 2.1 mg/kg
Radiprodil Pentylenetetrazole (PTZ)-induced SeizureRatDelay in seizure onset458 ± 90 sec (Radiprodil) vs. 207 ± 23 sec (vehicle)
Table 3: Clinical Efficacy in GRIN-Related Disorders (Phase 1b "Honeycomb" Study)
TreatmentKey Efficacy EndpointResultReference
Radiprodil Median reduction in countable motor seizure frequency86% from baseline
Percentage of patients with >50% reduction in countable motor seizures71%
Seizure-free status6 of 7 patients were seizure-free for ≥80% of the 8-week maintenance period
Table 4: Pharmacokinetic Properties in Healthy Adults
CompoundAdministrationTmax (median)t1/2 (geometric mean)Reference
Radiprodil Single 30 mg oral suspension4 hours15.8 hours

Experimental Protocols

Preclinical Models

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound in preventing seizures induced by a loud auditory stimulus.

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.

  • Apparatus: A sound-attenuating chamber equipped with a sound source capable of producing a high-intensity acoustic stimulus.

  • Procedure:

    • Mice are individually placed in the test chamber.

    • Following an acclimatization period, a high-frequency (e.g., 10 kHz) and high-intensity (e.g., 100 dB) auditory signal is presented for a fixed duration (e.g., 15-30 seconds).

    • Seizure activity is observed and scored. The typical seizure progression includes a wild running phase, followed by clonic and then tonic convulsions.

    • Radiprodil or a vehicle control is administered intraperitoneally at various doses at a specified time before the auditory stimulus.

    • The dose that protects 50% of the animals from generalized clonic convulsions is determined as the ED50.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model evaluates the ability of a compound to suppress chemically induced seizures. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

  • Animals: Male Wistar or Sprague-Dawley rats are frequently used.

  • Procedure:

    • A single intraperitoneal injection of PTZ (e.g., 60-75 mg/kg) is administered to induce acute seizures.

    • Alternatively, a kindling model can be established through repeated administration of sub-convulsive doses of PTZ.

    • Seizure activity is observed and scored based on a standardized scale (e.g., Racine scale).

    • Radiprodil or a vehicle control is administered prior to the PTZ injection.

    • The latency to seizure onset and the severity of seizures are recorded and compared between treatment groups.

Clinical Trial: Phase 1b "Honeycomb" Study (NCT05818943)

This open-label study was designed to assess the safety, tolerability, pharmacokinetics, and potential efficacy of Radiprodil in children with GRIN-related disorders with gain-of-function mutations.

  • Participants: Children aged 6 months to 12 years with a confirmed gain-of-function mutation in a GRIN gene and treatment-resistant seizures or significant behavioral symptoms.

  • Study Design: The study consisted of a screening/observation period, a dose titration period, and a maintenance period.

  • Treatment: Radiprodil was administered as an oral suspension twice daily. The dose was individually titrated to an optimal level based on safety, tolerability, and pharmacokinetic data.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Change from baseline in seizure frequency and non-seizure behavioral outcomes.

Mandatory Visualization

Radiprodil_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 NMDA Receptor (with GoF Mutation) cluster_3 Downstream Signaling Cascade Glutamate Glutamate GluN2B GluN2B (Gain-of-Function) Glutamate->GluN2B Binds GluN1 GluN1 IonChannel Ion Channel (Excessive Ca2+ Influx) GluN1->IonChannel GluN2B->IonChannel CaMKII CaMKII Activation IonChannel->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates GeneExpression Altered Gene Expression CREB->GeneExpression Regulates Excitotoxicity Neuronal Excitotoxicity GeneExpression->Excitotoxicity Leads to Radiprodil Radiprodil Radiprodil->GluN2B Negative Allosteric Modulation Experimental_Workflow_Audiogenic_Seizure_Model start Start animal_prep DBA/2 Mice Preparation start->animal_prep treatment Administer Radiprodil or Vehicle animal_prep->treatment acclimatization Acclimatization in Chamber treatment->acclimatization stimulus Audiogenic Stimulus (e.g., 10 kHz, 100 dB) acclimatization->stimulus observation Observe and Score Seizure Severity stimulus->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End data_analysis->end Radiprodil_vs_Alternatives_Logic cluster_Radiprodil Radiprodil cluster_Alternatives Alternative NMDA Modulators cluster_SOC Standard of Care (Infantile Spasms) Therapeutic_Need Neuronal Hyperexcitability (e.g., GRIN disorders, Infantile Spasms) Radiprodil_Node Selective GluN2B Negative Allosteric Modulator Therapeutic_Need->Radiprodil_Node Memantine_Node Memantine (Uncompetitive Channel Blocker) Therapeutic_Need->Memantine_Node Ifenprodil_Node Ifenprodil (GluN2B Antagonist) Therapeutic_Need->Ifenprodil_Node SOC_Node ACTH, Steroids, Vigabatrin Therapeutic_Need->SOC_Node Radiprodil_Adv High Potency & Selectivity Potential for fewer off-target effects Radiprodil_Node->Radiprodil_Adv Alternatives_Disadv Lower Potency or Selectivity Different binding sites and mechanisms Memantine_Node->Alternatives_Disadv Ifenprodil_Node->Alternatives_Disadv SOC_Disadv Broad mechanisms, significant side effects SOC_Node->SOC_Disadv

References

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for laboratory safety and environmental protection. When dealing with novel or less-documented compounds like Regelidine, a natural product isolated from the stems of Tripterygium regelii, specific disposal protocols are often unavailable. In such cases, it is crucial to treat the substance as potentially hazardous and adhere to established best practices for chemical waste management.

This compound, with the Chemical Abstracts Service (CAS) number 114542-54-0 and molecular formula C35H37NO8, lacks a readily available Safety Data Sheet (SDS) with specific disposal instructions. Therefore, the following guidelines are based on general principles for the disposal of uncharacterized research-grade chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach is necessary. Assume the compound is hazardous and handle it with appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. Do not attempt to neutralize or dispose of this chemical down the drain.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and absorbent paper, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless their compatibility is known and has been approved by your EHS department. Incompatible chemicals can react violently, producing heat or toxic gases.

  • Container Management:

    • Use a container that is compatible with the chemical waste. Often, the original container is the best choice.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Spill and Emergency Procedures:

    • In the event of a spill, immediately alert others in the area.

    • Wearing the appropriate PPE, contain the spill using an absorbent material like chemical spill pads or vermiculite.

    • Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

    • Report the spill to your laboratory supervisor and EHS department.

  • Waste Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup. Provide them with all necessary information about the waste.

Quantitative Data for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the safe handling and storage of chemical waste in a laboratory setting.

ParameterGuideline
Container Fill Level Do not fill beyond 90% capacity to allow for expansion.
Storage Duration Follow institutional and local regulations for storage time limits.
Secondary Containment Must be large enough to hold the entire contents of the largest container.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

RegelidineDisposal cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste label_container Label Container: 'Hazardous Waste, this compound' segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste spill_check Spill Occurs? store_waste->spill_check contact_ehs Contact EHS for Waste Pickup end_process End: Proper Disposal Complete contact_ehs->end_process Waste Collected spill_check->contact_ehs No contain_spill Contain Spill with Absorbent spill_check->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill report_spill->store_waste

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Regelidine.

Hazard Identification and Personal Protective Equipment

This compound is a compound that presents several health and environmental hazards.[1] It is harmful if swallowed, suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust comply with EN166 or other appropriate government standards such as NIOSH (US) or CSA (Canada).
Face ShieldRecommended for splash protection during bulk handling or when there is a significant risk of exposure.
Hand Protection Chemical-Resistant GlovesImpervious gloves made of nitrile rubber, neoprene, or other resistant material. Gloves must be inspected prior to use.
Body Protection Protective ClothingA lab coat or a disposable gown made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Hygiene Measures Immediately change contaminated clothing.[1][3] Apply preventive skin protection. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and ensure safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (e.g., Fume Hood) prep2->prep3 handle1 Weigh/Measure this compound in a Ventilated Enclosure prep3->handle1 handle2 Perform Experimental Procedures handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate this compound Waste collect2 Use Designated, Labeled, and Sealed Containers collect1->collect2 storage1 Store in a Secure, Designated Area collect2->storage1 storage2 Avoid Incompatible Materials storage1->storage2 disposal1 Arrange for Pickup by a Licensed Hazardous Waste Contractor storage2->disposal1 disposal2 Complete all Necessary Waste Manifests disposal1->disposal2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.